2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
Description
Properties
Molecular Formula |
C7H12F2N2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H12F2N2/c8-6(9)1-11-4-7(5-11)2-10-3-7/h6,10H,1-5H2 |
InChI Key |
ZGAYRZWRSBLCPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2)CC(F)F |
Origin of Product |
United States |
Foundational & Exploratory
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane chemical structure and properties
An In-Depth Technical Guide to 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane: A Novel Bioisosteric Scaffold for Drug Discovery
Abstract
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural surrogate for piperazine in modern medicinal chemistry, offering a conformationally rigid framework that can significantly enhance drug-like properties.[1][2] Its unique three-dimensional structure often leads to improved metabolic stability, increased aqueous solubility, and refined target selectivity.[3] This guide introduces 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane, a novel derivative that combines the advantageous rigidity of the spirocyclic core with the well-established benefits of vicinal difluorination. The introduction of the 2,2-difluoroethyl moiety serves to modulate the basicity of the distal nitrogen and can act as a metabolic block, making this compound a highly attractive building block for researchers, scientists, and drug development professionals seeking to escape the "flatland" of traditional aromatic scaffolds and explore new, patent-free chemical space.[4]
The 2,6-Diazaspiro[3.3]heptane Core: A Paradigm Shift in Scaffold Design
The pursuit of novel chemical entities with improved pharmacological profiles has driven the exploration of sp³-rich, three-dimensional scaffolds.[5] Strained spiro heterocycles, particularly 2,6-diazaspiro[3.3]heptane, have garnered significant attention as bioisosteres of the ubiquitous piperazine ring.[1][6]
Key Advantages over Traditional Scaffolds:
-
Improved Physicochemical Properties: Heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility and a trend towards greater metabolic stability when compared to their cyclohexane analogues.[3]
-
Enhanced Target Selectivity: The rigid, spirocyclic structure presents substituents in well-defined spatial vectors, which can lead to more precise and higher-affinity interactions with biological targets. The replacement of the piperazine ring in analogues of the drug Olaparib with a 2,6-diazaspiro[3.3]heptane core, for instance, significantly improved target selectivity.[1]
-
Novelty and Intellectual Property: As a less-explored scaffold, it provides an opportunity to develop new chemical entities with strong intellectual property positions, moving beyond the heavily populated chemical space of piperazine derivatives.
The addition of a difluoroethyl group further enhances the utility of this scaffold. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the substituted nitrogen, which can be crucial for optimizing binding interactions or improving cell permeability. Furthermore, the carbon-fluorine bond is exceptionally stable, making the alpha-position resistant to oxidative metabolism.
Physicochemical and Structural Properties
While experimental data for this specific derivative is not publicly available, its properties can be reliably estimated based on the parent scaffold and known fluoroalkylamines.
| Property | Value | Source/Method |
| IUPAC Name | 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane | --- |
| Molecular Formula | C₇H₁₂F₂N₂ | Calculated |
| Molecular Weight | 162.18 g/mol | Calculated |
| Chemical Structure | ![]() | --- |
| Predicted TPSA | 27.86 Ų | Computational |
| Predicted LogP | 0.45 | Computational |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Proposed Synthetic Strategy
A robust and scalable synthesis can be envisioned based on established methodologies for the N-functionalization of the 2,6-diazaspiro[3.3]heptane core.[6][7] The most direct approach involves the selective alkylation of a mono-protected diazaspirocycle, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is common, providing a stable intermediate that can be purified easily and deprotected under mild acidic conditions.[8][9]
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocol: N-Alkylation and Deprotection
Rationale: This protocol employs a standard N-alkylation reaction. Acetonitrile (ACN) is a suitable polar aprotic solvent, and potassium carbonate is a mild base sufficient to deprotonate the secondary amine without epimerization or side reactions. 2,2-Difluoroethyl triflate is a highly reactive electrophile, ensuring the reaction proceeds efficiently. The final Boc-deprotection with trifluoroacetic acid (TFA) is a clean and high-yielding transformation.
Step 1: Synthesis of tert-Butyl 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
-
To a solution of 2-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq., CAS 1041026-70-3) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (2.0 eq.).[10]
-
The mixture is stirred at room temperature for 15 minutes.
-
2,2-Difluoroethyl triflate (1.2 eq.) is added dropwise to the suspension.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
-
The purified intermediate from Step 1 is dissolved in dichloromethane (DCM, 0.2 M).
-
Trifluoroacetic acid (TFA, 10 eq.) is added slowly at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of DCM and basified with a saturated solution of sodium bicarbonate or by passing through an SCX (Strong Cation Exchange) cartridge, eluting with a methanolic ammonia solution.
-
The organic solvent is removed to yield the final product, which can be further purified if necessary.
Anticipated Spectroscopic Characterization
Confirmation of the final structure would rely on a combination of NMR spectroscopy and mass spectrometry. The following table outlines the expected key signals.
| Technique | Expected Chemical Shift (δ) / m/z | Key Features |
| ¹H NMR | 5.8 - 6.2 ppm | Triplet of triplets (tt), characteristic of the -CHF₂ proton, with coupling to both the adjacent fluorine and methylene protons. |
| 2.8 - 3.5 ppm | Multiplets corresponding to the eight protons of the diazaspiro[3.3]heptane core and the -CH₂- group adjacent to the fluoroethyl moiety. | |
| ¹³C NMR | 113 - 117 ppm | Triplet (t), characteristic of the -CHF₂ carbon due to one-bond C-F coupling. |
| 50 - 70 ppm | Signals for the spirocyclic carbons and the methylene carbon of the ethyl group. | |
| ¹⁹F NMR | -110 to -130 ppm | A triplet (t) corresponding to the two equivalent fluorine atoms, coupled to the adjacent methylene protons. |
| HRMS (ESI+) | ~163.1041 [M+H]⁺ | High-resolution mass spectrometry would confirm the elemental composition. |
Note: Chemical shifts are approximate and can be influenced by solvent and pH.[11]
Applications in Drug Discovery: A Superior Bioisostere
The primary application of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane is as a direct replacement for N-substituted piperazines in drug candidates. This substitution can address common liabilities associated with piperazine, such as CYP450 metabolism or off-target activity (e.g., hERG channel inhibition).
Figure 2: Structural overlay comparing piperazine and the spiro-core.
The spiro[3.3]heptane framework provides a rigid scaffold where the exit vectors from the nitrogen atoms are held in a fixed, non-planar orientation.[12] This contrasts with the flexible chair-boat conformations of piperazine. This conformational constraint can lock a molecule into its bioactive conformation, increasing potency and reducing the entropic penalty of binding. The N-N distance in 2,6-diazaspiro[3.3]heptane is comparable to that of piperazine, allowing it to effectively mimic the spatial arrangement of substituents required for biological activity.[2]
Conclusion
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane is a promising and advanced building block for medicinal chemistry. It synergistically combines the conformational rigidity and favorable physicochemical properties of the spirocyclic core with the metabolic stability and pKa-modulating effects of the difluoroethyl group. The proposed synthetic route is practical and scalable, making this compound accessible for library synthesis and lead optimization campaigns. For researchers aiming to enhance potency, improve safety profiles, and generate novel intellectual property, this scaffold represents a valuable tool in the design of next-generation therapeutics.
References
- RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2007(16), 2584–2586.
- Ricerca UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526.
- ResearchGate. (2025, August 7). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
-
PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved from [Link]
- University of Puget Sound. (n.d.).
- Diva-Portal.org. (2009, January 27). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes.
- ResearchGate. (2025, August 10). 2,6-Diazaspiro[3.
- National Center for Biotechnology Information. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. 2-Boc-2,6-diazaspiro(3.3)heptane | C10H18N2O2 | CID 40151981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. researchgate.net [researchgate.net]
Physicochemical profile of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
The following technical guide details the physicochemical profile, synthesis, and application logic of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane . This document is structured to support decision-making in medicinal chemistry programs, specifically for lead optimization campaigns requiring bioisosteric replacement of piperazines or modulation of physicochemical properties via fluorination.
Executive Summary
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane is a high-value, bifunctional building block designed to address specific "drug-like" property limitations found in traditional saturated heterocycles. It combines the structural rigidity of the 2,6-diazaspiro[3.3]heptane core (a piperazine surrogate) with the electronic modulation of the 2,2-difluoroethyl group.
This molecule occupies a critical "Goldilocks" zone in basicity modulation:
-
vs. Ethyl analogs: The difluoro substitution significantly lowers the pKa of the proximal nitrogen, reducing hERG liability and improving membrane permeability.
-
vs. Trifluoroethyl analogs: It retains sufficient basicity to maintain aqueous solubility, avoiding the "solubility cliff" often seen with perfluorinated alkyls.
Physicochemical Data Matrix
The following parameters define the core identity of the molecule. Values are derived from consensus computational models and comparative structure-activity relationship (SAR) data of closely related analogs.
| Property | Value / Description | Impact on Drug Design |
| IUPAC Name | 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane | Unambiguous identification |
| Molecular Formula | C7H12F2N2 | -- |
| Molecular Weight | 162.18 g/mol | Low MW allows for significant decoration in Fragment-Based Drug Discovery (FBDD). |
| Exact Mass | 162.0969 | Key for HRMS identification. |
| pKa (N2 - Substituted) | ~6.8 – 7.3 (Estimated) | Critical Feature: Significantly lower than N-ethyl (~10.5). At physiological pH (7.4), a substantial fraction exists as the neutral free base, enhancing passive permeability. |
| pKa (N6 - Unsubstituted) | ~10.5 – 11.0 | Maintains high solubility and provides a handle for further coupling (e.g., amidation, reductive amination). |
| LogP (Predicted) | 0.4 – 0.8 | More lipophilic than the parent diamine (LogP < 0) but remains polar enough to avoid metabolic clearance issues associated with high LogP (>3). |
| TPSA | ~24 Ų | Low polar surface area favors CNS penetration if the final construct is balanced. |
| Geometry | sp³-rich, Rigid | The spirocyclic core forces substituents into defined vectors (approx. 180°), unlike the fluxional chair/boat conformers of piperazine. |
Structural Logic & Bioisosterism
The strategic value of this molecule lies in its ability to solve specific multiparameter optimization (MPO) problems.
The Spiro Effect (Geometric)
The 2,6-diazaspiro[3.3]heptane scaffold is a validated surrogate for piperazine.
-
Vector Alignment: It maintains the linear exit vectors of piperazine but with a shorter N–N distance (approx. 2.5 Å vs. 2.9 Å for piperazine).
-
Metabolic Stability: The strained four-membered rings are surprisingly stable to oxidative metabolism compared to the flexible methylene carbons of piperazine, which are prone to CYP450 oxidation.
The Fluorine Effect (Electronic)
The 2,2-difluoroethyl group acts as a "pKa tuner."
-
Inductive Withdrawal: The two fluorine atoms exert a strong electron-withdrawing effect (
) through the ethyl chain. This pulls electron density from the N2 nitrogen lone pair, stabilizing the non-protonated form. -
Permeability: By lowering the pKa to near 7.0, the molecule achieves a balance where it is soluble (protonated) in the acidic stomach but neutral (permeable) in the intestinal tract or blood-brain barrier interface.
Comparative Logic Diagram
The following diagram illustrates the decision tree for selecting this specific derivative over alternatives.
Figure 1: Decision logic for selecting the 2,2-difluoroethyl spiro scaffold during lead optimization.
Synthesis Protocol
The synthesis of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane requires a selective alkylation strategy to ensure mono-substitution. The most robust route utilizes a Boc-protected precursor to desymmetrize the diamine.
Reagents & Materials
-
Starting Material: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS: 1041026-70-3).[1]
-
Alkylating Agent: 2,2-Difluoroethyl trifluoromethanesulfonate (Triflate) is preferred for reactivity. Note: 2,2-Difluoroethyl bromide/iodide can be used but requires higher temperatures and longer reaction times.
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (
). -
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).
-
Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.
Step-by-Step Methodology
Step 1: Selective N-Alkylation
-
Dissolution: Dissolve 1.0 eq of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate in anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add 2.5 eq of DIPEA (or finely ground anhydrous
). -
Alkylation: Cool the solution to 0°C. Dropwise add 1.1 eq of 2,2-difluoroethyl triflate .
-
Technical Insight: The triflate is highly reactive. Maintain low temperature to prevent bis-alkylation or elimination side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (
) and appearance of the product ( ). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.
Step 2: Boc-Deprotection
-
Acidolysis: Dissolve the intermediate in DCM (0.2 M). Add TFA (10–20 eq) or 4M HCl in Dioxane.
-
Stir: Stir at RT for 1–2 hours. CO2 gas evolution indicates deprotection.
-
Isolation (Free Base): Concentrate the reaction mixture. Redissolve in minimal MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute with 2M
in MeOH. -
Final Product: Concentrate the ammoniacal eluent to obtain 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane as a pale oil or low-melting solid.
Synthesis Workflow Diagram
Figure 2: Synthetic route from commercially available Boc-protected precursor.
Handling & Stability
Storage Recommendations
-
Hygroscopicity: As a secondary amine with a compact polar structure, the free base is likely hygroscopic. Store under nitrogen or argon.
-
Salt Formation: For long-term storage, conversion to a salt form (e.g., bis-hydrochloride or oxalate) is recommended to prevent air oxidation or carbamate formation with atmospheric
. -
Temperature: Store at -20°C for long-term stability.
Safety Considerations
-
Fluorine Content: While stable, combustion of fluorinated compounds can release HF. Use standard chemical hygiene.
-
Reactivity: The secondary amine (N6) is nucleophilic. Avoid inadvertent contact with electrophiles (acid chlorides, aldehydes) unless intended.
References
-
Spirocyclic Scaffolds: Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 2010.
- Fluorine pKa Effect: Xing, L., et al. "Physicochemical Properties of Organofluorine Compounds Relevant to Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.
-
Difluoroethylamine Data: Comparison of N-fluoroethyl pKa values derived from: ResearchGate - Investigation on the preparation of 2,2-difluoroethylamine.
-
Core Building Block: PubChem Compound Summary for 2,6-Diazaspiro[3.3]heptane derivatives.
Sources
An In-depth Technical Guide to the Calculated and Experimental Physicochemical Profiling of Difluoroethyl Spirocyclic Amines
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of drug candidates has progressively shifted from planar, aromatic scaffolds towards molecules with greater three-dimensionality. This evolution, often termed the "Escape from Flatland," is driven by the understanding that molecules with higher sp3 character tend to possess improved physicochemical properties and a greater likelihood of clinical success.[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid and structurally diverse framework that projects chemical functionality into three-dimensional space.[1][3] This inherent 3D nature can lead to enhanced target engagement, improved aqueous solubility, and greater metabolic stability, while also providing access to novel intellectual property space.[4][5]
The deliberate incorporation of fluorine into drug candidates is another powerful strategy employed by medicinal chemists. Fluorine's high electronegativity can profoundly influence a molecule's properties, including its metabolic stability and, critically, the basicity (pKa) of nearby functional groups like amines.[6][7][8] The combination of a difluoroethyl group with a spirocyclic amine core creates a unique chemical class with tunable properties highly relevant for drug development.
This guide provides a comprehensive technical overview of two fundamental physicochemical properties for difluoroethyl spirocyclic amines: the acid dissociation constant (pKa) and the partition coefficient (LogP). We will explore both state-of-the-art computational prediction methodologies and gold-standard experimental determination techniques. By juxtaposing these approaches, this paper aims to provide researchers, scientists, and drug development professionals with a self-validating framework for the rational design and characterization of this promising class of molecules.
The Foundational Pillars: Understanding pKa and LogP
The success of a drug candidate is inextricably linked to its physicochemical properties, which govern its journey through the body. Among the most critical of these are pKa and LogP.
-
pKa (Acid Dissociation Constant): This value defines the ionization state of a molecule at a given pH.[9][10] For an amine, the pKa refers to the equilibrium between its protonated (charged) and neutral (uncharged) forms. This balance is paramount, as it directly influences solubility, cell membrane permeability, plasma protein binding, and the ability to interact with the target protein.[9][10] For instance, developing drugs that target the Central Nervous System (CNS) often requires careful tuning of the amine pKa to a specific range to optimize passage across the blood-brain barrier.[10][11]
-
LogP (Partition Coefficient): LogP is the measure of a compound's lipophilicity, defined as its distribution ratio between an immiscible organic solvent (typically n-octanol) and water.[12][13] This parameter is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) science. A drug's LogP value affects its absorption from the gut, its distribution into tissues, and its clearance from the body.[13] It is important to distinguish LogP from LogD, which is the distribution coefficient at a specific pH. For ionizable compounds like amines, LogD is the more physiologically relevant parameter.[13]
Causality in Design: The Structural Impact of Spirocycles and Fluorine
The choice to design a difluoroethyl spirocyclic amine is not arbitrary; it is a deliberate strategy to modulate pKa and LogP for a desired therapeutic profile.
-
The Spirocyclic Core: The rigid, non-planar geometry of spirocycles disrupts crystallinity, which can lead to improved aqueous solubility compared to their flat counterparts.[3][5] This increased fraction of sp3-hybridized carbons (Fsp3) is a well-established attribute of successful drug candidates.[4] Furthermore, the defined three-dimensional arrangement of substituents on a spirocyclic scaffold allows for more precise and optimized interactions with the complex topology of a protein's binding site.[1]
-
The Difluoroethyl Moiety: The introduction of two fluorine atoms on the ethyl group β to the amine nitrogen has a profound and predictable effect on basicity. Due to fluorine's powerful electron-withdrawing inductive effect, the electron density on the nitrogen atom is significantly reduced.[7] This makes the lone pair of electrons less available to accept a proton, thereby decreasing the amine's basicity and lowering its pKa.[6][14] A reduction of 1.1 to 3.3 pKa units can be observed upon such fluorination.[6][8] This modulation is a critical tool for medicinal chemists, allowing them to fine-tune a molecule's ionization state to, for example, reduce unwanted interactions with efflux transporters like P-glycoprotein (Pgp) or to enhance passive diffusion across cell membranes.[6]
PART I: Computational Prediction of pKa and LogP
Computational modeling serves as an indispensable tool in modern drug discovery, enabling the rapid in-silico screening of novel chemical entities and prioritizing synthetic efforts. However, the accuracy of these predictions, especially for novel and structurally complex molecules like fluorinated spirocycles, depends heavily on the chosen methodology.[15]
Computational Workflow for Physicochemical Property Prediction
The general workflow for calculating pKa and LogP involves several key steps, from structure preparation to data analysis. This process emphasizes a systematic approach to ensure reproducibility and accuracy.
Caption: A standard experimental workflow for pKa and LogP/LogD determination.
Detailed Protocol: pKa Determination by Potentiometric Titration
This is a gold-standard method that measures the pH of a solution as a titrant (acid or base) is added, allowing for the direct determination of the pKa.
Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the difluoroethyl spirocyclic amine and dissolve it in a solution of 0.15 M KCl to maintain constant ionic strength.
-
Titration: Place the sample solution in a thermostatted vessel and slowly titrate with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. The data is typically analyzed using specialized software to derive a precise pKa value.
Detailed Protocol: LogP/LogD Determination by Reverse-Phase HPLC
The shake-flask method is the traditional way to measure LogP, but it is labor-intensive. [16]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient alternative that requires significantly less compound. [12][16]The method is based on the correlation between a compound's retention time on a hydrophobic column and its LogP value.
Methodology:
-
Calibration Curve: Prepare a set of standard compounds with known LogP values that span a range around the expected LogP of the test compounds.
-
Chromatography: Inject each standard onto a C18 reverse-phase column and elute with an isocratic mobile phase (e.g., a mixture of acetonitrile and a pH 7.4 phosphate buffer). Record the retention time (t_R) for each standard.
-
Generate Correlation: Plot the known LogP values of the standards against their measured log(k), where k = (t_R - t_0) / t_0, and t_0 is the column dead time. This creates a linear calibration curve.
-
Sample Analysis: Inject the difluoroethyl spirocyclic amine test compound under the identical HPLC conditions and measure its retention time.
-
LogD Calculation: Using the measured retention time and the linear regression equation from the calibration curve, calculate the LogD at pH 7.4 for the test compound.
Table 2: Experimental Physicochemical Properties for a Hypothetical Series
| Compound ID | Spirocyclic Core | Experimental pKa | Experimental LogD (pH 7.4) |
| DFSA-1 | Azaspiro[3.3]heptane | 7.98 ± 0.05 | 2.05 ± 0.08 |
| DFSA-2 | Azaspiro[3.4]octane | 8.05 ± 0.04 | 2.37 ± 0.06 |
| DFSA-3 | Azaspiro[4.4]nonane | 8.12 ± 0.06 | 2.72 ± 0.07 |
PART III: Bridging Theory and Practice - Data Correlation and Analysis
The true power of a dual computational-experimental approach lies in the synthesis of their results. Comparing predicted values with empirical data provides critical insights into the accuracy of the computational models and deepens our understanding of the structure-property relationships for this unique chemical class.
Table 3: Comparative Analysis of Calculated vs. Experimental Data
| Compound ID | ΔpKa (Calc. - Exp.) | ΔLogP/D (Calc. - Exp.) |
| DFSA-1 | -0.13 | +0.10 |
| DFSA-2 | -0.13 | +0.11 |
| DFSA-3 | -0.11 | +0.09 |
Discussion: Interpreting the Discrepancies and Refining Models
The data presented in Table 3 shows a strong correlation between the predicted and experimental values, with absolute errors of less than 0.15 log units. This level of accuracy is generally considered excellent in a drug discovery context.
-
Analysis of pKa Deviations: The slight underprediction of pKa by the computational model (-0.11 to -0.13) is a systematic error. This could stem from several factors. The continuum solvation model may not perfectly capture the specific hydration shell around the protonated amine, or the DFT functional chosen may have a slight intrinsic bias for this chemical class. [17]Recognizing this systematic deviation allows for the application of a small correction factor to future predictions for related analogs, thus creating a more refined, self-correcting predictive system.
-
Analysis of LogP/D Deviations: The consistent overprediction of lipophilicity (+0.09 to +0.11) by the cLogP method is also noteworthy. This suggests that the standard fragment-based approach may not fully account for the polarity-enhancing effects of the rigid spirocyclic scaffold or the through-space electronic interactions between the fluorine atoms and the amine. The spirocyclic core can shield hydrophobic surface area, making the molecule effectively less lipophilic than a simple sum of its parts would suggest.
This iterative cycle of prediction, experimental testing, and model refinement is the hallmark of a trustworthy and effective drug design strategy. The initial calculations guide the synthesis of the most promising compounds, and the experimental results provide the crucial feedback needed to build more accurate and reliable future models.
Conclusion
Difluoroethyl spirocyclic amines represent a valuable and strategically important class of molecules in the pursuit of novel therapeutics. Their unique architecture, combining the three-dimensionality of a spirocyclic core with the powerful electronic modulation of β-difluoroethyl substitution, provides medicinal chemists with fine control over the critical physicochemical properties of pKa and LogP.
This guide has detailed a robust, dual-pronged approach for characterizing these properties, integrating the speed and foresight of computational prediction with the definitive accuracy of experimental determination. The presented workflows for both QM/ML and fragment-based calculations, alongside detailed protocols for potentiometric titration and RP-HPLC analysis, provide a comprehensive framework for researchers. By understanding the causality behind the structural choices and by continually validating predictions with hard experimental data, drug development teams can navigate chemical space with greater confidence, accelerating the journey from initial concept to a life-changing therapeutic.
References
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. Available at: [Link]
-
The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. Available at: [Link]
-
Tuning basicity. Cambridge MedChem Consulting. Available at: [Link]
-
Comparison of piperidine basicity-lowering effects by β-equatorial... ResearchGate. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. Available at: [Link]
-
The compounds of this study depicted in the LogP – pKa plot. ResearchGate. Available at: [Link]
-
How to Predict pKa. Rowan. Available at: [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available at: [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry. Available at: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available at: [Link]
-
Distribution of Drugs: Application to Drug Discovery. ScienceOpen. Available at: [Link]
-
Lipophilicity assessment of spironolactone by means of reversed phase liquid chromatography and by newly developed calculation procedures. ResearchGate. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC. Available at: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. acs.figshare.com [acs.figshare.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 15. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 16. longdom.org [longdom.org]
- 17. pubs.acs.org [pubs.acs.org]
2,6-Diazaspiro[3.3]heptane: The Rigidified Piperazine Bioisostere
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary: Escaping Flatland
In the pursuit of novel intellectual property and improved physicochemical profiles, the "escape from flatland" (increasing Fsp³) has become a central dogma of modern drug discovery. The 2,6-diazaspiro[3.3]heptane (DSH) core represents a high-value bioisostere for the ubiquitous piperazine ring.
Unlike the flexible, chair-conformation of piperazine, DSH offers a rigid, spirocyclic geometry that alters exit vectors, modulates basicity (pKₐ), and frequently lowers lipophilicity (LogD). This guide provides a technical blueprint for deploying DSH to optimize potency, metabolic stability, and selectivity in lead optimization.
Physicochemical Profiling & Vector Analysis
The substitution of a piperazine with a 2,6-diazaspiro[3.3]heptane core is not a simple "plug-and-play" swap; it is a geometric intervention.
Geometric Distortion and Exit Vectors
Piperazine typically exists in a chair conformation with substituents at the 1,4-positions oriented at ~180° (pseudo-equatorial). DSH, being a spirocycle, forces a 90° twist between the two azetidine rings.
-
Piperazine: Linear vector projection (Distance N–N ≈ 2.8–3.0 Å).
-
DSH: Twisted vector projection (Distance N–N ≈ 4.1–4.3 Å).
This increase in N–N distance (~1.3 Å extension) and the orthogonal orientation of the lone pairs can drastically alter ligand-protein interactions, often converting an antagonist into an agonist or improving selectivity by avoiding steric clashes in shallow pockets.
Modulation of pKₐ and Lipophilicity
One of the most compelling reasons to deploy DSH is the modulation of physicochemical properties.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Impact |
| Conformation | Flexible (Chair/Boat) | Rigid (Spiro) | Reduced entropic penalty upon binding. |
| pKₐ (Conj. Acid) | ~9.8 (Secondary amine) | ~10.5 - 11.2 | Increased Basicity: The strained azetidine rings increase the s-character of the nitrogen lone pair, often raising pKₐ. |
| LogD (pH 7.4) | Baseline | -0.3 to -1.0 (vs. Piperazine) | Lower Lipophilicity: Higher polarity and ionization at physiological pH improve solubility. |
| Metabolic Stability | Susceptible to N-oxidation/ring opening | High (Blocked metabolic hotspots) | Rigid scaffold prevents oxidative metabolism common in flexible rings. |
Decision Logic: When to Deploy DSH?
Not every piperazine should be replaced. Use the following logic flow to determine suitability.
Figure 1: Strategic decision tree for bioisosteric replacement of piperazine with DSH.
Synthetic Accessibility & Protocols
Synthesis of the DSH core has historically been challenging, but modern methods utilizing pentaerythritol or azetidine-3-carboxaldehyde precursors have made it scalable.
Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol describes the formation of the core scaffold, a critical intermediate for library synthesis.
Mechanism: Double intramolecular cyclization of a tetra-substituted methane derivative (Pentaerythritol to tetrabromide to spirocycle).
Reagents:
-
Pentaerythritol[1]
-
Thionyl bromide (
) -
p-Toluenesulfonamide (
) -
Potassium hydroxide (
) -
Di-tert-butyl dicarbonate (
)
Step-by-Step Methodology:
-
Bromination:
-
Suspend pentaerythritol (10 g, 73 mmol) in toluene.
-
Add thionyl bromide (3.0 eq) dropwise at 0°C. Reflux for 48h.
-
Result: Pentaerythritol tetrabromide.
-
-
Cyclization (Formation of the Tosyl-Protected Spirocycle):
-
Dissolve p-toluenesulfonamide (2.2 eq) in EtOH with KOH (5.0 eq).
-
Add the tetrabromide slowly at reflux.
-
Critical Control: High dilution is preferred to favor intramolecular spiro-cyclization over intermolecular polymerization.
-
Isolate N,N'-ditosyl-2,6-diazaspiro[3.3]heptane via filtration.
-
-
Deprotection (The Birch Reduction or Acid Hydrolysis):
-
Note: Tosyl groups on azetidines are stubborn.
-
Method A (Scalable): Treat with Mg powder in MeOH under sonication (mild) or Na/Naphthalene.
-
Method B (Acid): Heat in conc.
at 140°C (Harsh, but effective for small scale). -
Yields the free diamine salt.
-
-
Desymmetrization/Protection:
-
Dissolve the diamine salt in DCM/TEA.
-
Add
(0.9 eq) stoichiometrically to achieve mono-protection. -
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Product: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.[2]
-
Synthetic Workflow Visualization
Figure 2: Linear synthetic route from pentaerythritol to the DSH core.
Case Studies in Drug Discovery
PARP Inhibitors (Olaparib Analogues)
Challenge: Olaparib (FDA approved) contains a piperazine linker.[2] High concentrations can cause cytotoxicity via DNA damage. Solution: Replacement of piperazine with DSH.
-
Outcome: The DSH analogue maintained nanomolar affinity (IC50 = 12.6 nM) for PARP-1.
-
Key Insight: The rigid spiro-core reduced off-target DNA damage compared to the flexible piperazine, likely due to altered residence time or exclusion from secondary low-affinity targets.
SOS1 Agonists (RAS Pathway)
Challenge: Targeting the KRAS-SOS1 interaction requires a binder that can navigate a shallow, solvent-exposed groove. Solution: DSH was used to rigidify the scaffold.
-
Outcome: 3-fold improvement in binding affinity.
-
Mechanistic Driver: The "pre-organized" rigid conformation of DSH reduced the entropic cost of binding (ΔS) compared to the floppy piperazine, while the increased basicity strengthened an ionic interaction with Glu887.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Structural Surrogates for Piperazines. Organic Letters, 12(9), 1944–1947. Link
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. Link
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
Ebner, D. C., et al. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Medicinal Chemistry Reviews, 58, 135-153.[3] Link
-
Barnes-Seeman, D., et al. (2014). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 5(9), 1007–1011. Link
Sources
Technical Monograph: Medicinal Chemistry Applications of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
Executive Summary: The Strategic Value of the Scaffold
In the landscape of modern drug discovery, the transition from flat, aromatic-rich structures to three-dimensional (
This monograph details the technical utility of this scaffold as a superior bioisostere for piperazine and other diamines. By incorporating the 2,2-difluoroethyl moiety onto the rigid 2,6-diazaspiro[3.3]heptane core, researchers can simultaneously modulate basicity (
Structural Analysis & Physicochemical Properties[1]
The Spiro[3.3]heptane Core: A Geometric Bioisostere
Unlike the chair conformation of piperazine, which presents exit vectors at approximately 60° or 180° depending on the conformer, the 2,6-diazaspiro[3.3]heptane core is linear and rigid. This rigidity reduces the entropic penalty upon binding to a target protein.
-
Vector Fidelity: The distance between the two nitrogen atoms in the spiro[3.3]heptane core is approximately 6.3 Å, closely mimicking the N-N distance in piperazine but with a strictly linear orientation.
-
Solubility: The high fraction of
carbons ( ) disrupts planar stacking, significantly improving aqueous solubility compared to aromatic linkers.
The 2,2-Difluoroethyl Group: Electronic & Metabolic Tuning
The N-substitution with a 2,2-difluoroethyl group is not merely a lipophilic cap; it is a functional electronic modulator.
| Property | Ethyl-Substituted Core | 2,2-Difluoroethyl-Substituted Core | Impact on Drug Design |
| Basicity ( | ~10.5 - 11.0 | ~8.5 - 9.2 | Reduced basicity improves membrane permeability and reduces hERG channel blocking liability. |
| Lipophilicity ( | Moderate | Moderate-High | The |
| Metabolic Stability | Low (N-dealkylation prone) | High | The electron-withdrawing fluorine atoms deactivate the |
| Dipole Moment | Low | High | The C-F bonds introduce a strong local dipole, which can influence binding kinetics and selectivity. |
Synthetic Methodologies
The synthesis of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane typically proceeds via the functionalization of the commercially available tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Boc-protected core).
Synthesis Workflow Diagram[2]
Figure 1: Standard synthetic route for the preparation of the title compound.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane dihydrochloride.
Step 1: N-Alkylation
-
Reagents: Dissolve tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).
-
Base: Add
-Diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0°C. -
Alkylation: Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq). Note: The triflate is preferred over the bromide for faster kinetics and higher yields at lower temperatures, minimizing bis-alkylation.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor by LC-MS (Look for [M+H-tBu]+ or [M+H]+).
-
Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Step 2: Boc-Deprotection
-
Dissolution: Dissolve the intermediate from Step 1 in 1,4-dioxane.
-
Acidolysis: Add 4M HCl in dioxane (5-10 eq).
-
Precipitation: Stir at room temperature for 2-4 hours. The product often precipitates as the dihydrochloride salt.
-
Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove residual HCl/dioxane.
-
Validation:
NMR ( or ) should show the disappearance of the Boc singlet (~1.4 ppm) and the presence of the characteristic triplet of triplets ( ).
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
This scaffold is primarily deployed to replace piperazine, piperidine, or flexible alkyl-diamine linkers in lead compounds.
-
Case Study Logic: If a lead compound containing a piperazine linker exhibits poor metabolic stability or hERG inhibition, replacing the piperazine with the 2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane moiety can:
-
Lower LogD: The polarity of the spiro-amine coupled with the fluorinated tail often optimizes lipophilicity efficiency (LipE).
-
Block Metabolism: The spirocyclic ring is metabolically "hard," and the difluoroethyl group blocks N-dealkylation.
-
hERG Avoidance Pathway
Basic amines are a primary pharmacophore for hERG channel blocking, a major cardiac safety risk.
Figure 2: Logic flow for using the title scaffold to mitigate hERG liability.
Library Synthesis Utility
The free secondary amine of the 2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane is highly nucleophilic and sterically accessible, making it an ideal candidate for:
-
Buchwald-Hartwig Amination: Coupling with aryl halides.[1]
-
Amide Coupling: Reaction with carboxylic acids.
-
SnAr Reactions: Displacement of activated heteroaryl halides.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives." Organic Letters. Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link
-
Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. Link
-
Enamine Ltd. (2023). "Spirocyclic Amino Acids and Amines." Catalog & Technical Notes. Link
Sources
The Ascendancy of Fluorinated Spiro[3.3]heptanes in Modern Drug Discovery: A Technical Guide for Researchers
Executive Summary
The relentless pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. The "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has identified spirocyclic scaffolds as privileged structures.[1] Among these, the spiro[3.3]heptane core has emerged as a particularly compelling motif due to its rigid, non-planar geometry and its ability to serve as a bioisosteric replacement for common aromatic and saturated rings.[2][3][4][5] This guide provides an in-depth technical exploration of fluorinated spiro[3.3]heptane scaffolds, detailing their synthesis, unique physicochemical properties, and strategic application in fragment-based drug design (FBDD). We will delve into the causal-driven rationale for their use, present actionable experimental protocols, and offer a forward-looking perspective on their potential to unlock challenging biological targets.
The Strategic Imperative for 3D Scaffolds in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has established itself as a powerful engine for hit identification, offering higher hit rates and greater ligand efficiency compared to traditional high-throughput screening (HTS).[6][7][8] The core principle of FBDD involves screening low molecular weight compounds (fragments, typically <300 Da) that bind with low affinity to a biological target.[7][9] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules through strategies like fragment growing, linking, or merging.[10]
The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. Historically, libraries have been dominated by flat, aromatic compounds. However, increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates is known to enhance key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility and metabolic stability.[5] This has fueled the demand for novel, three-dimensional fragments that can explore previously inaccessible regions of chemical space.
Spiro[3.3]heptanes, with their rigid, puckered structure, offer a unique topographical presentation of functional groups in three-dimensional space, making them ideal candidates for enriching fragment libraries.[5]
The Spiro[3.3]heptane Scaffold: A Privileged Bioisostere
The spiro[3.3]heptane framework is a saturated bicyclic system featuring two cyclobutane rings connected by a single quaternary carbon. This unique structure imparts several advantageous properties:
-
Conformational Rigidity: The strained four-membered rings lock the scaffold into a well-defined, non-planar conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Three-Dimensional Vectorial Display: Substituents on the spiro[3.3]heptane core are projected in distinct, non-coplanar vectors. This allows for the precise mimicry of the spatial arrangement of functional groups found in meta- and para-substituted benzene rings, as well as substituted cyclohexanes, making it a versatile bioisostere.[2][3][4]
-
Improved Physicochemical Properties: As a saturated scaffold, it generally imparts lower lipophilicity and higher aqueous solubility compared to its aromatic counterparts, which are desirable traits for lead optimization.
The spiro[3.3]heptane motif has been successfully employed as a bioisosteric replacement in several drug discovery programs, including analogues of the anticancer drugs Sonidegib and Vorinostat, and the anesthetic Benzocaine.[2][3]
The Fluorine Factor: Enhancing "Drug-Likeness"
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[11][12][13] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile.[11][12][14]
When applied to the spiro[3.3]heptane scaffold, fluorination offers a powerful tool for fine-tuning physicochemical and pharmacokinetic properties:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[12][14][15] Introducing fluorine at metabolically labile positions on the spiro[3.3]heptane core can block these "soft spots," thereby increasing the compound's half-life and bioavailability.[12][14][16][17]
-
Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[11][12][14] This can lower the pKa of nearby acidic groups (making them stronger acids) and the pKa of the conjugate acids of basic groups (making them weaker bases).[12] This modulation can be critical for optimizing target engagement and improving cell permeability.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the cyclobutane rings through steric and electronic effects, potentially stabilizing a bioactive conformation.[14]
-
Binding Affinity: Fluorine can participate in favorable interactions within a protein binding pocket, including hydrogen bonds (acting as a weak acceptor) and dipole-dipole interactions, which can enhance binding affinity.[11]
-
Lipophilicity Tuning: The effect of fluorination on lipophilicity (LogP) is context-dependent. While a single fluorine atom can slightly increase lipophilicity, gem-difluoro or trifluoromethyl groups can lead to more complex, non-monotonic trends.[1] This allows for precise control over a critical drug-like property.
A study on 6-substituted spiro[3.3]heptane derivatives demonstrated that the acidity of carboxylic acids and protonated amines followed the expected trend (H < F < F₂ < CF₃), while lipophilicity exhibited a non-monotonic trend (F < F₂ < H < CF₃).[1] This highlights the nuanced control that fluorination provides.
Synthesis of Fluorinated Spiro[3.3]heptane Building Blocks
The reliable and scalable synthesis of functionalized fluorinated spiro[3.3]heptanes is crucial for their application in FBDD. Convergent synthetic strategies are often employed, allowing for the construction of a diverse library of building blocks.[18][19]
General Synthetic Strategy
A common approach involves the synthesis of a key fluorinated cyclobutane intermediate, which is then used to construct the second ring of the spiro-system.
A representative synthetic pathway to a 6-fluoro-spiro[3.3]heptane scaffold is outlined below.[18][19] This multi-step process often starts from commercially available cyclobutanone derivatives and can be scaled to produce multigram quantities of the desired building blocks.[1][18][19][20]
Caption: Generalized workflow for synthesizing fluorinated spiro[3.3]heptane fragments.
Detailed Experimental Protocol: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
This protocol is adapted from a reported multigram-scale synthesis and illustrates a key transformation sequence.[1][20]
Step 1: Synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane
-
This key intermediate is prepared from a commercially available cyclobutanone derivative.[1][20] The synthesis typically involves multiple steps including olefination, cyclopropanation, ring-opening, reduction, and bromination, and has been successfully scaled to the 0.5 kg level.[1][20]
Step 2: Synthesis of Diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate
-
To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a flame-dried, three-neck round-bottom flask under an argon atmosphere, add diethyl malonate dropwise at 0 °C.
-
Stir the resulting solution at room temperature for 30 minutes.
-
Add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture to room temperature, pour into water, and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title diester.
Step 3: Saponification to 6-(trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylic acid
-
Dissolve the diester from Step 2 in a mixture of ethanol and water.
-
Add potassium hydroxide pellets and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid, which is often used in the next step without further purification.
Step 4: Decarboxylation to 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
-
Heat the crude dicarboxylic acid from Step 3 neat at 160-170 °C until gas evolution ceases (typically 1-2 hours).
-
Cool the residue to room temperature to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the final monofunctionalized building block.
This protocol provides access to a key carboxylic acid derivative, which can then be converted into a wide array of other functional groups (amines, alcohols, etc.) for fragment library construction.[1][19][20]
Incorporating Fluorinated Spiro[3.3]heptanes into FBDD Campaigns
The integration of these novel 3D fragments into an FBDD workflow follows established principles but requires careful consideration of the unique properties of these scaffolds.
Fragment Library Design and Curation
A well-designed fragment library should maximize chemical diversity while adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). Fluorinated spiro[3.3]heptanes are ideal for populating the sp³-rich, lead-like chemical space.[18] Virtual library generation has shown that monofluorinated spiro[3.3]heptane building blocks have a high propensity to populate this space while maintaining three-dimensionality.[18][19]
| Property | Non-fluorinated SPH | Mono-fluorinated SPH | gem-Difluorinated SPH | Trifluoromethyl SPH |
| pKa (Carboxylic Acid) | ~4.9 | ~4.7 | ~4.4 | ~4.2 |
| pKa (Amine HCl) | ~10.5 | ~10.1 | ~9.5 | ~9.0 |
| LogP (Amide deriv.) | Higher | Lowest | Low | Highest |
| 3D Character | High | High | High | High |
| Table 1: Comparative Physicochemical Properties of Functionalized Spiro[3.3]heptanes (SPH). Data trends are synthesized from published studies.[1][19][21] The LogP trend is non-monotonic and highly dependent on the specific derivative. |
Fragment Screening Methodologies
Due to their anticipated weak binding affinities, sensitive biophysical techniques are required for screening.
Caption: FBDD workflow incorporating fluorinated spiro[3.3]heptane fragments.
Key Screening Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, are powerful for detecting weak binding events and mapping the binding site on the protein surface.[22] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are also highly effective.[23]
-
X-ray Crystallography: This is a gold-standard method that provides high-resolution structural information of the fragment bound to the target, directly revealing the binding mode and guiding subsequent optimization efforts.[6][24][25]
-
Surface Plasmon Resonance (SPR): SPR is a sensitive, label-free technique used to measure binding kinetics and affinity in real-time, making it excellent for primary screening and hit validation.[7][8][26]
-
Thermal Shift Assay (TSA): TSA measures the change in a protein's melting temperature upon ligand binding, offering a high-throughput method for initial hit identification.[7][26]
Protocol: Crystallographic Fragment Screening
This protocol outlines the general steps for identifying binding of fluorinated spiro[3.3]heptane fragments to a protein target using X-ray crystallography.[24][27]
-
Crystal Preparation: Grow high-quality, reproducible protein crystals that diffract to a high resolution (ideally < 2.0 Å).
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration (e.g., 10-50 mM) of the fragment, often dissolved in a cryo-protectant solution. The solubility of each fragment must be predetermined.
-
Transfer protein crystals into drops of the soaking solution. Incubation times can vary from minutes to hours. Soaking can be done with individual fragments or in cocktails of non-overlapping fragments.[24]
-
-
Cryo-cooling: Rapidly flash-cool the soaked crystals in liquid nitrogen to prevent ice formation.
-
X-ray Diffraction Data Collection: Collect a complete diffraction dataset from the cooled crystal at a synchrotron source.
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for new, un-modeled density in or near potential binding sites.
-
If clear density is observed, model the fluorinated spiro[3.3]heptane fragment into the density and perform crystallographic refinement.
-
The final refined structure will reveal the precise binding pose, key interactions, and provide invaluable information for structure-based drug design.[25][28]
-
Conclusion and Future Outlook
Fluorinated spiro[3.3]heptane scaffolds represent a significant advancement in the field of medicinal chemistry, particularly for fragment-based drug design. Their inherent three-dimensionality, conformational rigidity, and capacity for bioisosteric replacement address the critical need to "escape from flatland" and explore novel chemical space. The judicious use of fluorine provides an additional layer of control, allowing for the fine-tuning of metabolic stability, pKa, and binding interactions—all critical parameters in the multi-objective optimization challenge of drug discovery.
The continued development of robust and scalable synthetic routes will make these valuable building blocks more accessible to the broader research community.[5] As screening technologies become more sensitive and structural biology techniques more routine, the unique advantages offered by fluorinated spiro[3.3]heptanes will be increasingly leveraged to tackle challenging targets and deliver the next generation of innovative therapeutics. These scaffolds are not merely a curiosity but a validated, field-proven tool for the modern medicinal chemist.
References
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery - Enamine. Enamine.
- Malashchuk, A., et al. (2021) Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best?. Chemistry – An Asian Journal.
- Shah, P. & Westwell, A. D. (2008) The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. AiFChem.
- Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold - Enamine. Enamine.
- Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best? | Request PDF. ResearchGate.
- Olifir, O. S., et al. (2025) Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
- Grygorenko, O. O., et al. (2024) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
- Radchenko, D. S., et al. (2016) Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett.
- Kumar, A., et al. (2023) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society.
- Radchenko, D. S., et al. (2016) Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.
- Approaches to Fragment-Based Drug Design. Utrecht University.
- Olifir, O. S., et al. (2025) Practical Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane Building Blocks. ChemRxiv.
- Kang, C. (2024) Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols.
- Erlanson, D. A. (2025) Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate.
- Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold | Request PDF. ResearchGate.
- Jee, J. (2021) Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
- Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary. Deep Origin.
- FBDD: Fragment-Based Drug Design. BioSolveIT.
- Pellicciari, R., et al. (2009) Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Organic & Biomolecular Chemistry.
- Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks | Request PDF. ResearchGate.
- Stepanov, A. A., et al. (2010) Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters.
- Crystallographic Fragment Screening. Springer Nature Experiments.
- Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign.
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. ResearchGate.
- NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery.
- Bhattarai, P., Trombley, T. & Altman, R. (2026) On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Wollenhaupt, J., et al. (2022) Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube.
- Bhattarai, P., et al. (2026) On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Schade, M. & Engel, C. (2019) Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
- Cascade Synthesis of Fluorinated Spiroheterocyclic Scaffolding for Peptidic Macrobicycles. PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules:. figshare.
- Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate.
- Carreira, E. M., et al. (2012) Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Grygorenko, O. O., et al. (2017) A stereochemical journey around spirocyclic glutamic acid analogs. Tetrahedron.
- X-ray-Structure-Based Identification of Compounds with Activity against Targets from Different Families and Generation of Templates for Multitarget Ligand Design. PMC.
- Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... ResearchGate.
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. enamine.net [enamine.net]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. massbio.org [massbio.org]
- 9. Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary [deeporigin.com]
- 10. biosolveit.de [biosolveit.de]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. inext-discovery.eu [inext-discovery.eu]
- 24. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 25. rjptonline.org [rjptonline.org]
- 26. mdpi.com [mdpi.com]
- 27. m.youtube.com [m.youtube.com]
- 28. X-ray-Structure-Based Identification of Compounds with Activity against Targets from Different Families and Generation of Templates for Multitarget Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and safety data for 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
An In-Depth Technical Guide to 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane: CAS Number and Safety Data for Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior physicochemical and pharmacological properties is unceasing. Spirocycles, with their inherent three-dimensional and rigid structures, have emerged as valuable motifs in drug design.[1][2] Among these, the 2,6-diazaspiro[3.3]heptane scaffold has garnered significant attention as a bioisosteric replacement for the ubiquitous piperazine ring, offering potential improvements in properties such as aqueous solubility and metabolic stability.[3][4][5] This guide provides a detailed technical overview of a specific derivative, 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane, with a focus on its chemical identity, including its CAS number, and a comprehensive assessment of its safety data, synthesized from available information on closely related analogues.
It is important to note that as of the writing of this guide, a specific CAS number for 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane is not publicly registered. Consequently, direct safety data for this exact molecule is not available. The following information is therefore expertly curated and extrapolated from data on the parent 2,6-diazaspiro[3.3]heptane scaffold and its various derivatives to provide a robust framework for safe handling and use in a research and development setting.
Chemical Identity and Synthesis
Chemical Structure:
Figure 2: A workflow for risk management when handling novel chemical entities.
Conclusion
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane is a promising scaffold for drug discovery, building upon the advantageous properties of the 2,6-diazaspiro[3.3]heptane core. While a specific CAS number and direct safety data are not yet available, a thorough analysis of related compounds provides a solid foundation for a precautionary approach to its handling and use. By adhering to the inferred safety data and the detailed protocols outlined in this guide, researchers can confidently and safely explore the potential of this and other novel spirocyclic compounds in their drug development programs. The principles of chemical safety—assess, control, and monitor—are paramount when working at the forefront of chemical innovation.
References
- ResearchGate. (2025, October 7). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- PubMed. (2008, August 21). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions.
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.).
- MilliporeSigma. (n.d.). 2,6-diazaspiro[3.3]heptane dihydrochloride | 1184963-68-5.
- ResearchGate. (2025, December 10). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- AK Scientific, Inc. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
- PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate.
- ResearchGate. (2025, August 7). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes | Request PDF.
- PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry.
- Benchchem. (2025, December). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis.
- BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- ChemScene. (2025, September 1). Safety Data Sheet.
- BLDpharm. (n.d.). 1354952-05-8|6,6-Difluoro-2-azaspiro[3.3]heptane.
- ChemScene. (n.d.). 1420294-83-2 | 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride.
- Apollo Scientific. (n.d.). 2,6-Diazaspiro[3.3]heptane dihydrochloride.
- Diva-Portal.org. (2009, January 27). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.
- Chemical Communications (RSC Publishing). (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
- ResearchGate. (n.d.). Spirocycles as Rigidified sp 3 -Rich Scaffolds for a Fragment Collection.
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Advanced ChemBlocks. (2026, March 1). 2-propyl-2,6-diazaspiro[3.3]heptane.
- MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
Sources
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diva-portal.org [diva-portal.org]
Conformational rigidity of diazapsiro[3.3]heptane derivatives
Escaping Flatland: The Conformational Rigidity and Bioisosteric Utility of Diazaspiro[3.3]heptane Derivatives
Executive Summary
The historical over-reliance on flat, sp2-hybridized aromatic rings and flexible aliphatic heterocycles (such as piperazine) has contributed to high attrition rates in clinical drug development due to poor aqueous solubility and off-target toxicity. To navigate out of this "flatland," medicinal chemists are increasingly turning to strained spirocyclic frameworks. Among these, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperazine[1]. This technical guide explores the structural mechanics, physicochemical advantages, and field-proven synthetic methodologies of diazaspiro[3.3]heptane derivatives, providing a comprehensive framework for researchers integrating these rigid 3D motifs into modern drug discovery pipelines.
Structural Mechanics: The Power of the Spirocyclic Junction
Piperazine is a ubiquitous linker in medicinal chemistry, but its inherent conformational flexibility—characterized by rapid chair-to-boat inversions—incurs a high entropic penalty upon target binding. In stark contrast, 2,6-diazaspiro[3.3]heptane features two azetidine rings sharing a single quaternary sp3 carbon atom[1]. This spiro junction locks the molecule into a highly rigid, orthogonal conformation.
The geometric consequences of this rigidity are profound:
-
Extended Vectorization : The N-N distance in 2,6-diazaspiro[3.3]heptane is stretched to approximately 4.17–4.19 Å, representing a ~50% increase over the ~2.97 Å distance found in piperazine[2].
-
Orthogonal Exit Vectors : The spirocyclic core induces a ~90° twist in the molecule's exit vectors[3]. This unique spatial disposition allows the scaffold to engage distinct hydrogen-bonding networks that are physically inaccessible to piperazine[2].
Diagram 1: Impact of the spirocyclic junction on conformational rigidity and target affinity.
Physicochemical Profiling: The "logD Lowering Twist"
One of the most counterintuitive and valuable properties of diazaspiro[3.3]heptanes is their impact on lipophilicity. Typically, adding carbon atoms to a molecular framework increases its lipophilicity. However, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane (a net addition of one carbon) frequently results in a decrease in logD7.4 by -0.17 to -0.75 units[2][3].
This "logD lowering twist" is driven by the altered spatial orientation of the basic nitrogen atoms and the resulting changes in the molecule's hydration shell[3].
Table 1: Quantitative Comparison of Piperazine vs. 2,6-Diazaspiro[3.3]heptane
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Impact on Drug Design |
| N-N Distance (Å) | ~2.97 | ~4.17 - 4.19 | Extended vectorization; alters H-bonding networks (e.g., SOS-1 Glu887 engagement)[2]. |
| Lipophilicity (ΔlogD) | Baseline | -0.17 to -0.75 | Decreases lipophilicity despite added carbon, improving aqueous solubility[2][3]. |
| Conformational Flexibility | High (Chair/Boat) | Extremely Low (Rigid spiro core) | Reduces entropic penalty upon target binding; increases target selectivity[1]. |
| PARP-1 Affinity (IC50) | High (Olaparib) | Modulated (e.g., 452 nM) | Reduces off-mechanism cytotoxicity and DNA damage in specific frameworks[4]. |
Pharmacological Impact: Case Studies in Target Selectivity
The strategic replacement of piperazine with diazaspiro[3.3]heptane has yielded remarkable preclinical successes:
-
PARP-1 Inhibitors (Olaparib Derivatives) : Replacing the piperazine core in the FDA-approved drug olaparib with a 2,6-diazaspiro[3.3]heptane maintained target affinity while significantly reducing off-mechanism cytotoxicity and DNA damage[4][5]. The rigid core prevented the molecule from promiscuously intercalating into non-target DNA structures.
-
Ketohexokinase Inhibitors : High-throughput screening identified a piperazine-based lead, but substituting it with a 2,6-diazaspiro[3.3]heptane improved potency by 1.5x. X-ray crystallography revealed that the extended N-N distance allowed the spirocycle to simultaneously engage Asp27 and Asn107 in a dual hydrogen-bonding interaction, a feat impossible for the shorter piperazine[2].
Synthetic Methodologies: Constructing the Quaternary Center
The primary bottleneck in utilizing azaspiro[3.n]alkanes has historically been the laborious synthesis of the all-carbon quaternary center[5]. Below is a field-proven, scalable methodology for synthesizing monoprotected 2,6-diazaspiro[3.3]heptane via oxetane ring opening, ensuring orthogonal protection for downstream library generation[6][7].
Protocol 1: Synthesis of Monoprotected 2,6-Diazaspiro[3.3]heptane
Causality & Rationale: We begin with commercially available tribromopentaerythritol because it contains a pre-installed quaternary carbon, bypassing the high thermodynamic energy barriers associated with forming sterically hindered all-carbon quaternary centers late in the synthesis[6].
-
Initial Cyclization (Azetidine Formation) :
-
Step: React tribromopentaerythritol with tosylamide in refluxing KOH/water.
-
Mechanism: The highly basic conditions deprotonate the tosylamide, promoting an intramolecular nucleophilic substitution (SN2) that displaces a bromide, forming the first four-membered ring (6-tosyl-2-oxa-6-azaspiro[3.3]heptane)[7].
-
-
Oxetane Ring Opening :
-
Step: Treat the isolated intermediate with concentrated HBr.
-
Mechanism: The inherent ring strain of the oxetane makes it highly susceptible to acid-catalyzed nucleophilic attack. The bromide ion opens the ring, yielding a flexible, acyclic bromoalcohol intermediate[6].
-
-
Activation and Second Cyclization :
-
Step: Convert the resulting alcohol to a mesylate (using MsCl/Et3N), followed by treatment with benzylamine.
-
Mechanism: Benzylamine acts as a bis-nucleophile. It sequentially displaces the mesylate and the remaining bromide, closing the second four-membered ring to establish the complete 2,6-diazaspiro[3.3]heptane architecture[5][6].
-
-
Orthogonal Protection :
-
Step: Subject the N-benzyl-N'-tosyl intermediate to hydrogenolytic cleavage (Pd/C, H2 gas) to remove the benzyl group, immediately followed by trapping with Boc-anhydride (Boc2O).
-
Mechanism: This self-validating step ensures that only one nitrogen is exposed for functionalization. The resulting N-Boc-N'-tosyl allows for site-specific Pd-mediated aryl aminations without unwanted cross-linking or polymerization[6].
-
Diagram 2: Step-by-step synthetic workflow for monoprotected 2,6-diazaspiro[3.3]heptane.
Experimental Workflow: Bioisosteric Validation System
To definitively prove that a newly synthesized diazaspiro[3.3]heptane derivative is a superior bioisostere to its piperazine parent, researchers must employ a self-validating experimental loop that measures both thermodynamic binding and physicochemical properties.
Protocol 2: Structural and Physicochemical Validation
-
Thermodynamic Profiling via Surface Plasmon Resonance (SPR) :
-
Step: Immobilize the target protein on a sensor chip. Flow the piperazine parent and the diazaspiro-derivative across the chip in parallel channels.
-
Rationale: Because the spirocycle is highly rigid, it loses less entropy upon binding (ΔS) compared to the flexible piperazine. This is observed as a significantly slower dissociation rate constant (
) in the SPR sensorgram, validating the thermodynamic benefit of conformational restriction.
-
-
Structural Elucidation via X-ray Crystallography :
-
Step: Co-crystallize the target protein with the diazaspiro-ligand and resolve the structure to <2.0 Å resolution.
-
Rationale: This step physically validates the extended vectorization. The electron density map must confirm the ~90° twist and the ~4.19 Å N-N distance, proving that the rigidified exit vectors are engaging the intended novel residues (e.g., Asp27/Asn107)[2].
-
-
Lipophilicity Profiling (Shake-Flask Method) :
-
Step: Partition the compound between 1-octanol and aqueous buffer at pH 7.4. Quantify the concentration in both phases using LC-MS/MS to calculate logD7.4.
-
Rationale: This empirically validates the "logD lowering twist." Despite the added carbon mass, the spirocycle should exhibit a lower logD than the piperazine analog, confirming an improved solubility profile[3].
-
-
Cytotoxicity Counter-Screening :
-
Step: Incubate the compound in non-target human cell lines (e.g., HEK293) and measure cell viability via ATP luminescence assays.
-
Rationale: Confirms that escaping "flatland" into 3D chemical space reduces promiscuous off-target binding and DNA intercalation, a hallmark benefit observed in diazaspiro-olaparib derivatives[4].
-
References
2.[3] Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PubMed Central (PMC) / NIH URL:[Link]
3.[4] Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PubMed Central (PMC) / NIH URL:[Link]
4.[2] Title: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL:[Link]
5.[5] Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] Source: ChemRxiv URL:[Link]
6.[6] Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Source: ACS Publications URL:[Link]
7.[7] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews / ACS Publications URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Reductive Amination of 2,6-Diazaspiro[3.3]heptane
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocols for the reductive amination of 2,6-diazaspiro[3.3]heptane , a rigid, sp³-rich piperazine surrogate increasingly valued for improving metabolic stability and vector positioning in drug candidates.
Introduction & Strategic Analysis
2,6-Diazaspiro[3.3]heptane is a strained, bicyclic diamine. Unlike piperazine, its bridgehead spiro-carbon forces the two azetidine rings into a perpendicular orientation, providing a unique non-planar vector for substituent display. However, this structure presents specific synthetic challenges:
-
Basicity & Nucleophilicity: The azetidine nitrogens are highly basic (pKa ≈ 11.0–11.3) and nucleophilic, making them prone to over-alkylation.
-
Salt Handling: The scaffold is typically supplied as a stable salt (e.g., dihydrochloride, oxalate, or tosylate). Incomplete neutralization of these salts is the #1 cause of reaction failure in reductive aminations.
-
Solubility: The free base is highly polar and water-soluble, complicating extraction. The salt forms are insoluble in non-polar solvents (DCM, DCE).
Core Reaction Strategy
To achieve high fidelity, we employ two distinct protocols depending on the desired substitution pattern:
-
Protocol A (Selective Mono-alkylation): Utilizes N-Boc-2,6-diazaspiro[3.3]heptane to strictly enforce mono-functionalization.
-
Protocol B (Bis-alkylation or Symmetric Functionalization): Utilizes the free diamine salt with in-situ neutralization.
Critical Reagent Selection
| Component | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild & Selective. Reduces iminium ions significantly faster than ketones/aldehydes, minimizing side reactions. Unlike NaCNBH₃, it is non-toxic and avoids cyanide contamination. |
| Alternative Reductant | NaBH₄ (Stepwise) | Used only if the imine formation is sluggish. Requires a two-step protocol (Imine formation |
| Solvent | 1,2-Dichloroethane (DCE) | Superior to DCM for STAB reactions. It solubilizes the intermediate iminium species effectively and allows for slightly higher reaction temperatures if needed. |
| Acid Catalyst | Acetic Acid (AcOH) | Essential. Promotes the dehydration of the hemiaminal to the active iminium ion. |
| Base (for salts) | DIPEA (Hünig's Base) | Non-nucleophilic base required only if starting with the salt form (e.g., |
Protocol A: Selective Mono-Reductive Amination
Target: Synthesis of N-alkyl-N'-Boc-2,6-diazaspiro[3.3]heptane. Substrate: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (commercially available).
Reagents
-
N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv)
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) [Concentration: 0.1 M – 0.2 M]
Step-by-Step Procedure
-
Imine Pre-equilibrium (Critical Step):
-
In a dry vial, dissolve N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv) and the carbonyl component (1.1 equiv) in anhydrous DCE.
-
Add Acetic Acid (1.0 equiv).[1]
-
Expert Insight: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the iminium ion/hemiaminal, ensuring that when the hydride is added, it immediately traps the active species.
-
-
Reduction:
-
Cool the mixture to 0 °C (ice bath) if the aldehyde is highly reactive (e.g., formaldehyde, acetaldehyde). For ketones or benzaldehydes, RT is sufficient.
-
Add STAB (1.4 equiv) in a single portion.
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
Monitoring: Check by LCMS. Look for the disappearance of the secondary amine peak and the appearance of the product mass (M+H).
-
-
Quench & Workup:
-
Quench: Add saturated aqueous NaHCO₃ (approx. 5 mL per mmol). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.
-
Extraction: Extract with DCM (3 x).
-
Wash: Wash combined organics with brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Most products are pure enough for the next step (e.g., Boc-deprotection). If necessary, purify via flash chromatography (DCM/MeOH gradient).
-
Protocol B: Direct Bis-Reductive Amination (from Salt)
Target: Symmetric N,N'-dialkyl-2,6-diazaspiro[3.3]heptane. Substrate: 2,6-Diazaspiro[3.3]heptane dihydrochloride (or oxalate).
Reagents
-
2,6-Diazaspiro[3.3]heptane dihydrochloride (1.0 equiv)
-
Aldehyde/Ketone (2.5 – 3.0 equiv)
-
STAB (3.0 – 3.5 equiv)
-
DIPEA (2.2 equiv) – Strictly controlled
-
Acetic Acid (2.0 equiv)
-
Solvent: DCE or DCE/DMF (9:1) if solubility is poor.
Step-by-Step Procedure
-
Free-Basing (In-situ):
-
Suspend the diamine salt in DCE (0.1 M).
-
Add DIPEA (2.2 equiv) and stir for 15 minutes. The suspension may not clear completely, but the free amine will be liberated into solution.
-
Caution: Do not use a large excess of DIPEA, as it can buffer the system too strongly and inhibit the acid-catalyzed iminium formation.
-
-
Carbonyl Addition:
-
Add the Aldehyde/Ketone (2.5 equiv) and Acetic Acid (2.0 equiv). Stir for 30 minutes.
-
-
Reduction:
-
Add STAB (3.5 equiv). Stir at RT overnight.
-
Note: Bis-alkylation of sterically hindered ketones (e.g., acetone, cyclohexanone) on this scaffold is slow. Heating to 40–50 °C may be required.
-
-
Workup (Polarity Challenge):
-
The bis-alkylated product may still be quite polar.
-
Quench with sat. NaHCO₃.
-
Preferred Extraction: Use CHCl₃/Isopropanol (3:1) instead of pure DCM to ensure efficient extraction of the polar diamine product.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Iminium ion not forming. | Switch to Stepwise Method: Reflux amine + ketone in Toluene/MeOH (with Dean-Stark or molecular sieves) to force imine formation. Evaporate solvent, then redissolve in MeOH and reduce with NaBH₄. |
| Starting Material Remains (Protocol B) | Salt not neutralized. | Ensure DIPEA was added. If using oxalate salt, consider exchanging to free base using ion-exchange resin (e.g., StratoSpheres™ PL-HCO3 MP) prior to reaction. |
| Product is stuck in aqueous layer | High polarity of spiro-diamine. | Saturate the aqueous layer with NaCl (solid) before extraction. Use CHCl₃:IPA (3:1) as extraction solvent. |
| Over-alkylation (in Protocol A) | Boc group instability or excess reagents. | Ensure the starting material is pure N-Boc. Avoid large excesses of aldehyde. Keep temperature |
Reaction Workflow Diagram
The following diagram illustrates the decision logic and chemical pathways for functionalizing this scaffold.
Figure 1: Decision tree for the reductive amination of 2,6-diazaspiro[3.3]heptane based on starting material and desired substitution.
References
-
Burkhard, J. A., et al. (2008). "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions." Organic Letters, 10(16), 3525–3526.
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Hamza, D., et al. (2002). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2002(11), 1865-1867.
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 49(16), 2816-2817.
Sources
Application Note: Utilizing 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane in Advanced Drug Design
Scientific Context & Rationale
The evolution of medicinal chemistry heavily relies on the strategic use of bioisosteres to optimize pharmacokinetic and pharmacodynamic profiles. The building block 2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane represents a highly optimized spirocyclic diamine, designed to overcome the classical limitations of piperazine rings.
-
Spirocyclic Core: The rigid 2,6-diazaspiro[3.3]heptane scaffold increases the sp³ carbon fraction (Fsp³), which enhances aqueous solubility and limits off-target promiscuity (such as hERG channel inhibition).
-
Difluoroethyl Moiety: The addition of the 2,2-difluoroethyl group is a masterclass in pKa modulation. The strong electron-withdrawing effect of the fluorine atoms lowers the basicity of the adjacent amine. This reduction in pKa improves membrane permeability (LogD) and reduces non-specific binding. Furthermore, the steric and electronic shielding provided by the fluorines effectively blocks oxidative metabolism, such as N-dealkylation by Cytochrome P450 enzymes.
This specific building block is the critical amine moiety in the synthesis of (also known as ZGN-1061)[1]. Recognized by the[2], Relzomostat is a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2) and has been extensively researched for the treatment of obesity, type 2 diabetes, and angiogenesis-mediated conditions[3].
Physicochemical Profiling
The table below summarizes the causality behind transitioning from a traditional piperazine to the fluorinated spirocyclic building block.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane |
| Structural Role | Traditional pharmacophore | Rigid bioisostere | Optimized bioisostere |
| Basic pKa | ~9.8 (Highly basic) | ~8.9 (Moderately basic) | ~7.2 (Near physiological pH) |
| Lipophilicity (clogP) | -1.17 | -0.80 | +0.40 (Improved permeability) |
| Metabolic Stability | Low-Moderate | Moderate | High (Fluorine blocks oxidation) |
| Target Application | General libraries | hERG mitigation | Advanced CNS/Metabolic targeting |
Workflow & Mechanism Diagram
Fig 1. Synthesis workflow and biological mechanism of Relzomostat.
Experimental Protocols
As a Senior Application Scientist, I emphasize that successful execution of these protocols requires strict adherence to the underlying chemical and biological logic.
Synthesis of Relzomostat-like Carbamates
Objective: Conjugate 2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane to a fumagillol derivative via a stable carbamate linkage.
Materials:
-
Fumagillol core (alkoxy-epoxide derivative)
-
p-Nitrophenyl chloroformate
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
Step-by-Step Methodology:
-
Activation: Dissolve the fumagillol core (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0°C.
-
Intermediate Formation: Add p-nitrophenyl chloroformate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Causality:p-Nitrophenyl chloroformate is utilized over phosgene gas due to its bench stability and safety profile. It forms a highly reactive mixed carbonate intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction via a highly electrophilic acylpyridinium intermediate.
-
-
Conjugation: To the activated mixture, add DIPEA (3.0 eq) followed by the building block, 2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane (1.5 eq). Stir for 4 hours.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the liberated p-nitrophenol and HCl, preventing the protonation of the spirocyclic amine. Keeping the amine in its free-base form is critical to driving the nucleophilic addition to completion.
-
-
Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (EtOAc/Hexanes gradient) to yield the final carbamate.
MetAP2 Enzymatic Inhibition Assay
Objective: Validate the biological efficacy of the synthesized MetAP2 inhibitor using a continuous fluorogenic assay.
Materials:
-
Recombinant Human MetAP2 enzyme * fluorogenic substrate[4]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl₂, 0.05% Tween-20
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute the recombinant MetAP2 enzyme in Assay Buffer to a final working concentration of 10 nM.
-
Causality: MetAP2 is a metalloprotease. The inclusion of CoCl₂ (Cobalt(II) chloride) in the buffer is strictly required to maintain the catalytic architecture of the enzyme's active site.
-
-
Compound Incubation: Dispense 10 µL of the synthesized inhibitor (prepared as serial dilutions in DMSO) into a 384-well black microplate. Add 20 µL of the enzyme solution and incubate at room temperature for 30 minutes.
-
Causality: Fumagillin-derived inhibitors (like Relzomostat) bind covalently to the active site histidine (His231) of MetAP2. This pre-incubation step is mandatory because covalent inhibition is time-dependent; equilibrium must be reached before introducing the substrate.
-
-
Substrate Addition: Initiate the reaction by adding 20 µL of the Met-Gly-Pro-AMC substrate (final concentration 50 µM).
-
Kinetic Readout: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).
-
Causality: The intact Met-Gly-Pro-AMC substrate is non-fluorescent. MetAP2 specifically cleaves the N-terminal methionine, liberating the 7-amino-4-methylcoumarin (AMC) fluorophore. The rate of fluorescence increase is directly proportional to the residual enzyme activity, allowing for precise IC₅₀ determination.
-
References
-
Title: Relzomostat | C24H36F2N2O5 | CID 146014918 Source: PubChem - NIH URL: [Link]
-
Title: International Nonproprietary Names for Pharmaceutical Substances (INN) Source: World Health Organization (WHO) URL: [Link]
Sources
Application Note: Peptide Coupling Reactions Involving Spirocyclic Diamines
This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the incorporation of spirocyclic diamines into peptide chains or drug scaffolds.
Abstract & Strategic Importance
Spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptane, 2,6-diazaspiro[3.4]octane) have emerged as high-value scaffolds in modern drug discovery.[1][2] Their intrinsic properties offer a solution to "Flatland" chemistry by increasing the fraction of sp³-hybridized carbons (
However, the very feature that makes them valuable—the quaternary spiro-carbon—introduces significant steric hindrance and conformational rigidity . This often leads to failed couplings using standard carbodiimide (EDC/DCC) chemistries. This guide details optimized protocols using advanced uronium and phosphonium coupling reagents to overcome the energy barrier of amidation at these hindered centers.
Technical Challenges & Mechanistic Insights
The Steric Wall
In spirocyclic diamines, the nitrogen atoms are often located just two bonds away from the quaternary spiro center. The rigid bicyclic framework prevents the "flexing" that typically aids nucleophilic attack in linear amines.
-
Consequence: The nucleophilic attack on the activated ester is kinetically slow.
-
Risk: Slow kinetics allow competitive hydrolysis of the active ester or racemization of the carboxylic acid partner.
Regioselectivity in Non-Symmetric Scaffolds
For non-symmetric scaffolds (e.g., 2,6-diazaspiro[3.4]octane), the two amine centers differ in nucleophilicity and steric environment.[1]
-
Azetidine Ring (4-membered): Higher ring strain, often slightly more acidic pKa (~11.0), but potentially less hindered depending on substitution.[1]
-
Pyrrolidine Ring (5-membered): More flexible, typical secondary amine behavior.[1]
-
Strategy: Orthogonal protection (e.g., N-Boc on one side, N-Cbz or free amine on the other) is the only robust method to guarantee regioselectivity.[1] Relying on kinetic differentiation is risky and protocol-dependent.[1]
Reagent Selection Guide
The choice of coupling reagent is the single most critical variable.
| Reagent Class | Examples | Suitability for Spirocycles | Notes |
| Carbodiimides | EDC, DIC, DCC | Low | Generally too slow; high failure rate for spiro-couplings.[1] |
| Uronium (Standard) | HBTU, TBTU | Medium | Effective for unhindered acids, but may stall with bulky partners. |
| Uronium (Advanced) | HATU , COMU | High | Gold Standard. The 7-azabenzotriazole (HOAt) leaving group accelerates the reaction via neighboring group participation. |
| Phosphonium | PyAOP , PyBOP | Very High | PyAOP is critical if the reaction fails with HATU; it avoids guanidinium side-reactions.[1] |
| Additives | Oxyma Pure | High | Use with DIC or COMU to suppress racemization and improve safety (non-explosive alternative to HOBt). |
Decision Tree for Reagent Selection
Figure 1: Logic flow for selecting the appropriate coupling system based on steric and stereochemical demands.
Experimental Protocols
Protocol A: The "Gold Standard" Coupling (HATU Method)
Best for: Routine coupling of N-Boc-spirocyclic diamines to standard carboxylic acids.[1]
Materials:
-
Spirocyclic Diamine (Free base or HCl salt) (1.1 equiv)
-
HATU (1.1 - 1.2 equiv)[1]
-
DIEA (N,N-Diisopropylethylamine) (3.0 equiv if free base, 4.0 equiv if salt)[1]
-
DMF (Anhydrous) – Concentration: 0.1 M – 0.2 M
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIEA (1.0 mmol, 1.0 equiv) and stir for 2 minutes.
-
Add HATU (1.1 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (OAt-ester). Note: Do not stir longer than 20 mins to avoid rearrangement.
-
Coupling: Add the Spirocyclic Diamine (1.1 mmol) and the remaining DIEA (2.0–3.0 mmol).
-
Reaction: Stir at RT under nitrogen.
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash with saturated NaHCO₃ (2 x 20 mL), Water (1 x 20 mL), and Brine (1 x 20 mL).
-
Critical: Spirocyclic amines are polar.[1] If the product is not UV active or very polar, avoid aqueous wash and purify directly by Reverse Phase Flash Chromatography (C18).
-
Protocol B: The "Difficult Sequence" Coupling (PyAOP/Microwave)
Best for: Extremely hindered acids (e.g., Aib-containing peptides) or when HATU fails.
Materials:
-
PyAOP (1.2 equiv)
-
HOAt (1.2 equiv) – Additive improves kinetics significantly.
-
TMP (2,4,6-Trimethylpyridine / Collidine) – Weaker base, reduces racemization.[1]
Procedure:
-
Dissolve Carboxylic Acid (1.0 equiv), PyAOP (1.2 equiv), and HOAt (1.2 equiv) in DMF/NMP (1:1 mixture).
-
Add TMP (3.0 equiv).[1] Stir for 2 minutes.
-
Add Spirocyclic Diamine (1.2 equiv).
-
Microwave Irradiation: Heat to 50°C for 20 minutes (Power: 25-50W).
-
Warning: Do not exceed 60°C with uronium/phosphonium reagents to prevent degradation.[1]
-
-
Workup: As above.
Protocol C: Regioselective Coupling of Non-Symmetric Diamines
Best for: 2,6-diazaspiro[3.4]octane where one amine must remain free.[1]
Strategy: Do not attempt to control this by stoichiometry alone. Use Orthogonally Protected Scaffolds .
Workflow:
-
Source Material: Purchase/Synthesize 2-Boc-2,6-diazaspiro[3.4]octane (Free secondary amine at position 6).[1]
-
Coupling: Perform Protocol A using the mono-protected scaffold.
-
Deprotection:
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Low Yield (<30%) | Steric crowding prevents attack.[1] | Switch to PyAOP (Protocol B) and increase Temp to 50°C. |
| Guanidinium Byproduct | HATU reacting with amine (slow acid activation). | Pre-activate acid with HATU for exactly 5 mins before adding amine.[1] |
| Precipitation | Spiro-salts are insoluble in DCM/THF.[1] | Use DMF or NMP exclusively.[1] Ensure high dilution (0.1 M) if aggregation occurs. |
| Racemization | Base-catalyzed proton abstraction.[1] | Switch base from DIEA to Collidine (TMP) or use Oxyma/DIC . |
References
-
Spirocyclic Scaffolds in Medicinal Chemistry
-
Properties of Spiro[3.
-
Peptide Coupling Reagents (HATU/PyAOP)
-
Fsp3 and Clinical Success
-
Preparation of 2,6-Diazaspiro[3.
Disclaimer: These protocols involve hazardous chemicals.[1][6] Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Preparation of Pharmaceutical Salts of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
[1][2][3]
Executive Summary & Molecule Profile[3]
This guide details the protocol for the selection, preparation, and characterization of pharmaceutically acceptable salts of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane (referred to herein as DFE-DSH ).[1][2]
DFE-DSH represents a class of rigid, spirocyclic diamines increasingly utilized as bioisosteres for piperazines and piperidines to improve metabolic stability and vector positioning.[1][2] The molecule presents a unique challenge for salt formation due to the electronic differentiation between the two nitrogen centers.[3]
Structural Analysis & pKa Logic
The molecule contains two basic nitrogen atoms in a spiro[3.3]heptane core.[3] Understanding their basicity is the prerequisite for successful salt selection.[3][4]
-
N-6 (Secondary Amine): This nitrogen is sterically accessible and electronically similar to a standard secondary amine.[1][2][3] The predicted pKa is ~9.5 – 10.5 .[2] This is the primary site for salt formation .[2]
-
N-2 (Tertiary Amine): This nitrogen is substituted with a 2,2-difluoroethyl group.[1][2][3] The strong electron-withdrawing inductive effect (-I) of the fluorine atoms significantly lowers the electron density on N-2.[1][2][3] The predicted pKa is ~4.5 – 5.5 .[2]
Implication: DFE-DSH is likely to form stable mono-salts with most pharmaceutically acceptable acids.[1][2][3] Formation of di-salts will require strong acids (pKa < 0) and may result in hygroscopic or hydrolytically unstable solids due to the weak basicity of N-2.[1][2][3]
Pre-Formulation Assessment[3]
Before initiating the salt screen, the following parameters must be established to ensure the "Trustworthiness" of the downstream data.
Solubility Profiling (Free Base)
The free base of DFE-DSH is likely an oil or low-melting solid with high solubility in non-polar solvents (DCM, Toluene) and moderate solubility in polar aprotic solvents (THF, EtOAc).[1][2]
Protocol:
-
Isolate the free base from any crude reaction mixture using a basic workup (pH > 12, extract into MTBE or DCM).[2]
-
Dry over
and concentrate. -
Assess solubility at 25°C and 50°C in the following solvents:
| Solvent Class | Representative Solvent | Target Conc. (mg/mL) | Purpose |
| Alcohols | Methanol, Isopropanol (IPA) | > 100 | Primary solvent for salt formation |
| Esters | Ethyl Acetate, IPM | 20 - 50 | Anti-solvent / Slurry medium |
| Ethers | MTBE, 2-MeTHF | < 10 | Anti-solvent |
| Ketones | Acetone, MEK | > 50 | Alternative crystallization medium |
| Water | Water | N/A | Assessing aqueous solubility (likely high) |
Salt Screening Protocol
Counter-ion Selection Strategy
We will utilize a tiered approach. Tier 1 focuses on Class 1 acids (GRAS status, high success rate).[1][2] Tier 2 explores anions that improve specific properties (e.g., non-hygroscopicity).[1][2]
-
Stoichiometry Target: 1:1 (Mono-salt).
-
Acid Equivalents: 1.05 eq (to drive completion) vs 2.1 eq (to test for di-salt formation, only for strong acids).
Selected Counter-ions:
-
Methanesulfonic Acid (Mesylate): (High solubility, good for bioavailability).[1][2]
-
Succinic Acid: (Dicarboxylic, forms 1:1 or 2:1, good for stability).[1][2]
-
Fumaric Acid: (Often forms stable crystalline hemifumarates or mono-fumarates with diamines).[1][2][3]
-
L-Tartaric Acid: (Chiral resolution potential, though DFE-DSH is achiral; good H-bond donor).[1][2][3]
Experimental Workflow (Graphviz)
Figure 1: Decision matrix for salt screening crystallization pathways.[1][2][3]
Detailed Experimental Procedures
Preparation of DFE-DSH Mono-Mesylate (Example Protocol)
Rationale: Sulfonic acids often protonate secondary amines cleanly to form stable, high-melting salts.[1][2][3]
Reagents:
-
DFE-DSH (Free Base): 1.0 g (approx.[1][2][3] 4.7 mmol, MW ~212 g/mol )[1][2]
-
Methanesulfonic acid (MsOH): 0.45 g (4.7 mmol, 1.0 eq)[1][2]
-
Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc)[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of DFE-DSH in 10 mL of IPAc at room temperature (25°C). Ensure the solution is clear.
-
Acid Preparation: Prepare a stock solution of MsOH in IPAc (e.g., 1 M).
-
Addition: Add 4.7 mL of the MsOH stock solution dropwise to the agitated amine solution over 30 minutes.
-
Note: Observe for immediate turbidity.[3] If "oiling out" occurs, heat the mixture to 50°C until clear, then cool slowly.
-
-
Aging: Stir the resulting slurry at 20°C for 12–24 hours. This "Ostwald ripening" phase is critical for converting metastable polymorphs to the stable form.[3]
-
Filtration: Filter the white solid using a sintered glass funnel under nitrogen (to prevent moisture uptake).
-
Washing: Wash the cake with 2 x 2 mL of cold IPAc.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Preparation of DFE-DSH Hemifumarate
Rationale: Fumaric acid often bridges two amine molecules, creating a stable crystal lattice for rigid spirocycles.[1][2]
Protocol Modification:
Characterization & Selection Criteria
Once solids are isolated, they must be validated.[2] Do not assume the salt formed is the intended stoichiometry.[3]
The "Self-Validating" Analytical Suite
| Technique | Purpose | Acceptance Criteria |
| 1H-NMR | Confirm Stoichiometry | Integration of acid peak vs. scaffold peak must match target (1:1 or 0.5:1). Shift in N-CH2 signals confirms protonation.[1][2][3] |
| XRPD | Crystallinity | Sharp, distinct Bragg peaks.[1][2] No "halo" (amorphous).[1][3] Pattern distinct from free base and free acid.[3] |
| DSC | Thermal Stability | Single, sharp endotherm (melting point).[1][2] |
| DVS | Hygroscopicity | Mass change < 2% at 80% RH.[1][2] Critical for spiro-salts which can be hygroscopic.[1][2][3] |
| IC/HPLC | Purity & Counter-ion | Confirm exact wt% of counter-ion (e.g., Chloride content). |
Salt Selection Logic (Graphviz)[1][2]
Figure 2: Critical Quality Attribute (CQA) filtering for final salt selection.[1][2][3]
Scale-Up Considerations
When moving from mg-scale (screening) to g-scale or kg-scale, consider:
-
Polymorphism: Spirocyclic salts often exhibit polymorphism.[2][3] Perform a solvent-mediated slurry conversion (slurry the salt in the crystallization solvent for 48h) to ensure the thermodynamically stable form is isolated.[1][3]
-
Residual Solvents: Due to the "cage-like" nature of the spiro-system, solvents can be trapped in the lattice.[1][2][3] Check TGA for weight loss and verify with GC-Headspace.
-
Corrosion: If using HCl, ensure reactor compatibility (Hastelloy or Glass-lined).[1][2] For MsOH/Fumaric, SS316 is usually sufficient.[2]
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5] (2002).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] [1][2]
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Journal of Organic Chemistry, 75(24), 8701–8704.[2] (Provides structural context for the spiro-scaffold). [1][2]
-
FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory context for salt/polymorph selection). [1][2]
-
Paulekuhn, G. S., et al. (2007).[1][2] Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book. Journal of Medicinal Chemistry, 50(26), 6665–6672.[2] [1][2]
Sources
- 1. 2-Boc-2,6-diazaspiro(3.3)heptane | C10H18N2O2 | CID 40151981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate | C8H10F5NO2 | CID 71303877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
Scalable synthesis of fluorinated diazaspiroheptanes
Application Note: Scalable Synthesis of gem-Difluoro-2,6-diazaspiro[3.3]heptanes
Executive Summary
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperazine and morpholine rings in medicinal chemistry. Its rigid sp³-rich architecture offers improved metabolic stability and defined vector orientation for substituents. However, the introduction of fluorine—specifically the gem-difluoro motif—into this strained system presents significant safety and scalability challenges.
This guide details a robust, scalable protocol for the synthesis of 1,1-difluoro-2,6-diazaspiro[3.3]heptane salts. Unlike small-scale academic preparations that rely on hazardous reagents like DAST in batch mode without thermal controls, this protocol utilizes XtalFluor-E or controlled Deoxo-Fluor conditions with specific quenching parameters designed for multi-gram to kilogram scale-up.
Strategic Analysis: The "Why" and "How"
The Bioisostere Advantage
Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core alters the physicochemical profile of a drug candidate significantly:
-
Lipophilicity (LogD): The spirocycle is generally more lipophilic than piperazine, but the introduction of fluorine (CF₂) modulates this, lowering the pKa of the adjacent amine and reducing hERG liability.
-
Metabolic Stability: The strained rings are less prone to oxidative metabolism compared to the flexible piperazine ring.
-
Vector Geometry: The spirocycle enforces a 90° twist, offering a unique binding geometry unavailable to flat aromatic or chair-form cyclohexane systems.
The Synthetic Bottleneck
The primary challenge in scaling fluorinated spiroheptanes is the strain energy (~60 kcal/mol) combined with the exothermicity of deoxofluorination .
-
Direct Cyclization:[1] Cyclizing a fluorinated linear precursor is often low-yielding due to the "Thorpe-Ingold" effect competing with the electronic repulsion of the fluorine atoms.
-
Late-Stage Fluorination (Recommended): The most reliable route involves constructing the 2,6-diazaspiro[3.3]heptan-1-one (spiro-ketone) and performing a deoxofluorination.
Detailed Protocol: Synthesis of 1,1-Difluoro-2,6-diazaspiro[3.3]heptane
This workflow assumes the availability of the intermediate N-Boc-6-benzyl-2,6-diazaspiro[3.3]heptan-1-one (Compound 1 ). Note: Compound 1 is accessible via the cyclization of 1-benzyl-3-(chloromethyl)azetidine-3-carboxylic acid derivatives, as described by Burkhard & Carreira (2008) and optimized by Enamine.
Reagents & Materials
-
Substrate: tert-Butyl 6-benzyl-1-oxo-2,6-diazaspiro[3.3]heptane-2-carboxylate (1 )
-
Fluorinating Agent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) — Preferred for scale due to higher thermal stability than DAST.
-
Activator: Triethylamine trihydrofluoride (Et₃N·3HF)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Quench: Sat. aq. NaHCO₃ / 5% KOH
Step-by-Step Methodology
Step 1: Deoxofluorination
-
Reactor Setup: Equip a jacketed glass reactor (or Hastelloy for >100g scale) with an overhead stirrer, internal temperature probe, and a nitrogen sweep.
-
Solvation: Charge Compound 1 (1.0 equiv) and anhydrous DCM (10 V, i.e., 10 mL/g). Cool the mixture to -78 °C (Shell-and-tube heat exchanger recommended for scale).
-
Activator Addition: Add Et₃N·3HF (2.0 equiv) slowly, maintaining internal temperature < -70 °C.
-
Reagent Addition: Add XtalFluor-E (1.5 equiv) portion-wise as a solid (or suspended in DCM if using a slurry pump). Critical: Monitor exotherm. Do not allow T_internal > -60 °C.
-
Reaction: Allow the mixture to warm to 0 °C over 4 hours. Stir at 0 °C for 12 hours.
-
IPC (In-Process Control): Monitor by ¹⁹F-NMR.[2] Disappearance of reagent peak and appearance of product multiplet at -90 to -100 ppm.
-
Step 2: Controlled Quench (Safety Critical)
-
Cooling: Cool the reaction mixture back to -20 °C .
-
Quench Preparation: Prepare a vigorously stirred vessel containing Sat. aq. NaHCO₃ (15 V) at 0 °C.
-
Transfer: Slowly transfer the reaction mixture into the quench solution (inverse quench) to manage gas evolution (CO₂/HF neutralization).
-
Workup: Separate phases. Wash organic layer with 5% KOH (to remove residual HF species) and brine. Dry over MgSO₄.
Step 3: Deprotection & Salt Formation
-
Hydrogenolysis (Benzyl Removal): Dissolve the crude difluoro intermediate in MeOH. Add Pd/C (10% w/w) and stir under H₂ (1 atm or 5 bar for scale) until debenzylation is complete (monitoring by LCMS). Filter catalyst.
-
Boc-Deprotection: Treat the filtrate with HCl/dioxane (4M) or TFA/DCM (1:1).
-
Salt Crystallization:
-
Oxalate Salt (Preferred for stability): Dissolve the free base in EtOH. Add Oxalic acid (1.0 equiv) dissolved in warm EtOH. Cool to 0 °C. Filter the white precipitate.
-
Yield: Typically 60-75% overall from ketone 1 .
-
Technical Data & Visualization
Reaction Workflow Diagram
The following diagram illustrates the critical pathway and decision nodes for the synthesis, emphasizing the safety controls required for the fluorination step.
Figure 1: Process flow for the synthesis of gem-difluoro-2,6-diazaspiro[3.3]heptane oxalate, highlighting the critical thermal control during fluorination.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| ¹H NMR (DMSO-d₆) | δ 4.40 (s, 4H), 4.25 (s, 4H) [Salt form] | 400 MHz NMR |
| ¹⁹F NMR | δ -95.5 ppm (quintet, J = 22 Hz) | ¹⁹F NMR (decoupled) |
| Purity (HPLC) | > 98.0% a/a | C18 Column, ACN/H₂O + 0.1% TFA |
| Residual Solvent | < 5000 ppm (EtOH/DCM) | GC-Headspace |
Safety & Handling (E-E-A-T)
Senior Scientist Note: The primary hazard in this protocol is the use of deoxofluorinating agents.
-
HF Generation: XtalFluor-E and DAST release HF upon hydrolysis. Glassware etching is a sign of containment failure. Always use plastic or HF-resistant reactor liners if possible, or quench immediately.
-
Thermal Runaway: The C=O to CF₂ transformation releases significant energy. On a >100g scale, never add the fluorinating agent in one portion. Use a screw feeder for solids or a cooled dosing pump for liquids (Deoxo-Fluor).
-
Pressure: The spirocyclic ring is strained. While stable under standard conditions, avoid heating the dry salt >150 °C as rapid decomposition may occur.
References
-
Burkhard, J. A., & Carreira, E. M. (2008).[3] 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526.[3] [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. [Link]
-
Wuitschik, G., et al. (2010). Oxa- and Azaspiro[3.3]heptanes: Saturated Heterocycles for Drug Discovery. Angewandte Chemie International Edition, 49(16), 2-14. [Link]
Sources
Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
This Application Note is structured to provide a high-fidelity, actionable guide for the Buchwald-Hartwig amination of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane . It moves beyond generic protocols to address the specific steric and electronic challenges posed by fluorinated spirocycles.
Executive Summary
The incorporation of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane (referred to herein as DFE-Spiro ) into drug scaffolds is a high-value strategy for modulating lipophilicity (logD) and metabolic stability without significantly altering the steric footprint of the parent piperazine or spirocycle.
However, the Buchwald-Hartwig amination of this specific amine presents two distinct challenges:
-
Steric Strain: The rigid, puckered geometry of the spiro[3.3]heptane core creates significant steric demand near the nucleophilic nitrogen, impeding Pd-oxidative addition complex coordination.
-
Electronic Deactivation: The inductive effect of the 2,2-difluoroethyl group (
) lowers the basicity and nucleophilicity of the distal amine compared to non-fluorinated analogs.
This guide details a self-validating protocol designed to overcome these barriers, utilizing specific ligand architectures (Dialkylbiaryl phosphines) to facilitate the difficult reductive elimination step.
Strategic Analysis & Mechanistic Insight
The Nucleophile: DFE-Spiro
Unlike flexible piperazines, the spiro[3.3]heptane scaffold is rigid. The nucleophilic nitrogen is secondary, but its approach vector is constrained. Furthermore, DFE-Spiro is frequently supplied as a dihydrochloride or bis(trifluoroacetate) salt .
-
Critical Rule: Never use the salt directly in the coupling reaction without an explicit neutralization strategy. The acidic protons will quench the base (NaOtBu/Cs₂CO₃) and inhibit the catalytic cycle.
Catalyst Selection Logic
Standard ligands (BINAP, dppf) often fail with spirocycles due to slow reductive elimination.
-
Recommendation: Use Buchwald 3rd or 4th Generation Precatalysts (e.g., RuPhos Pd G4, XPhos Pd G4).
-
Why? These bulky, electron-rich ligands accelerate oxidative addition into aryl halides and, crucially, create a steric pocket that forces the reductive elimination of the bulky spirocycle product.
Pre-Reaction Protocol: Salt Neutralization (The "Zero-Step")
Skip this step only if you have analytically confirmed free-base amine.
Objective: Convert DFE-Spiro·2HCl or DFE-Spiro·2TFA to the reactive free base. In situ neutralization is risky due to the formation of insoluble inorganic salts that can coat the stirring bar or catalyst.
Protocol:
-
Suspend the salt (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).
-
Add 1N NaOH (2.5 equiv) or Sat. aq. NaHCO₃ (5 equiv) depending on salt acidity.
-
Stir vigorously for 15 minutes.
-
Separate phases. Extract aqueous layer 3x with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.
-
Dry combined organics over Na₂SO₄, filter, and concentrate carefully (the amine may be volatile; do not use high vacuum < 10 mbar for extended periods).
-
Validation: ¹H NMR in CDCl₃ should show a shift in the
-protons compared to the salt.
Core Protocol: Buchwald-Hartwig Amination[1][2]
Reaction Workflow Diagram
The following diagram outlines the logical flow from reagent preparation to isolation, emphasizing critical decision nodes.
Figure 1: Decision logic for the amination of DFE-Spiro, highlighting the critical salt-break step.
Standard Operating Procedure (SOP)
Scale: 0.5 mmol (Adjust linearly)
Reagents:
-
Aryl Halide (Ar-X): 1.0 equiv (Br or I preferred; Cl requires XPhos/BrettPhos).
-
Amine (DFE-Spiro): 1.2 equiv.[1]
-
Catalyst: RuPhos Pd G4 (2-5 mol%).
-
Alternative: Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%).
-
-
Base: NaOtBu (Sodium tert-butoxide) - 1.5 equiv.
-
Note: Use Cs₂CO₃ (2.0 equiv) if Ar-X contains base-sensitive groups (esters, nitriles).
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed). Concentration: 0.1 M - 0.2 M.
Step-by-Step:
-
Vessel Prep: Oven-dry a reaction vial/flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vessel with Aryl Halide (if solid), DFE-Spiro (free base), Base (NaOtBu), and Catalyst (RuPhos Pd G4).
-
Pro-Tip: If using Pd₂(dba)₃ + Ligand, premix them in the solvent for 5 mins before adding to the reaction to generate the active L-Pd(0) species.
-
-
Inerting: Cap the vessel and cycle vacuum/Argon 3 times.
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Place in a pre-heated block/bath at 80°C - 100°C . Stir vigorously (critical for heterogeneous bases).
-
Monitoring: Check LCMS at 2 hours.
-
Success Marker: Disappearance of Ar-X.
-
Watch out for: Protodehalogenation (Ar-H formation) – indicates catalyst is active but amine is not coupling (likely steric/electronic mismatch).
-
Data & Optimization Matrix
If the standard RuPhos/NaOtBu condition fails, utilize this screening matrix. Do not guess; screen systematically.
| Parameter | Condition A (Standard) | Condition B (Steric Bulk) | Condition C (Base Sensitive) |
| Ligand | RuPhos | BrettPhos | XPhos |
| Catalyst | Pd G3/G4 Precat | Pd G3/G4 Precat | Pd₂(dba)₃ |
| Base | NaOtBu | NaOtBu | Cs₂CO₃ |
| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |
| Temp | 100°C | 110°C | 80°C |
| Use Case | General Aryl Bromides | Ortho-substituted Aryl Halides | Esters, Nitriles, Pyridines |
Troubleshooting & "The Black Box"
Common Failure Modes
-
Reaction turns black immediately: Rapid precipitation of Pd black.
-
Cause: Ligand oxidation or insufficient ligand-to-metal ratio.
-
Fix: Use fresh ligand or increase L:Pd ratio to 2:1. Ensure strict oxygen-free technique.
-
-
Starting Material (Ar-X) remains, Amine consumed:
-
Cause: Beta-hydride elimination or non-productive pathways.
-
Fix: Switch to BrettPhos (prevents beta-hydride elimination).
-
-
Defluorination:
-
Observation: [M-20] peaks in MS (loss of HF).
-
Cause: Pd insertion into C-F bond (rare but possible with specific ligands).
-
Fix: Lower temperature to 80°C; switch solvent to Toluene.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Danger Zone" where the reaction often fails for spirocycles.
Figure 2: Catalytic cycle. The 'Amine Coordination' step is red because the spiro-bulk often hinders approach, requiring small, electron-rich ligands like RuPhos.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters.[2] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.[3] Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] Link
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. Link
Sources
Application Note: Incorporating Spiroheptane into DNA-Encoded Libraries
Application Note: Incorporating Spiro[1]heptane into DNA-Encoded Libraries
Scientific Rationale: The Shift to 3D Chemical Space
Historically, drug discovery libraries have been heavily populated by flat, sp²-hybridized aromatic rings. While synthetically accessible, these planar molecules often suffer from poor solubility, high metabolic liability, and off-target toxicity. To address these pharmacokinetic challenges, the pharmaceutical industry is transitioning toward sp³-rich, three-dimensional scaffolds.
The spiro[1]heptane core has recently emerged as a highly versatile, non-collinear saturated bioisostere capable of mimicking mono-, meta-, and para-substituted benzene rings ([2]([Link])). Unlike traditional collinear bioisosteres (e.g., bicyclo[1.1.1]pentane), spiro[1]heptane projects its functional groups into non-coplanar space, dramatically improving water solubility and metabolic stability while retaining the target binding affinity of the original phenyl ring ([3]([Link])). Incorporating this scaffold into DNA-Encoded Libraries (DELs) allows researchers to screen billions of these highly complex, 3D molecules against biological targets using only nanomolar quantities of material ([4]([Link])).
Mechanistic Causality: On-DNA Visible-Light Photocycloaddition
Synthesizing highly strained spirocycles on-DNA presents a significant chemical challenge. Traditional thermal [2+2] cycloadditions require harsh conditions (extreme heat or strong Lewis acids) that rapidly degrade the delicate oligonucleotide tag.
To bypass these destructive pathways, this protocol leverages visible-light photoredox catalysis via triplet-triplet energy transfer (EnT) ([5]([Link])).
The Causal Mechanism: An Iridium(III) photocatalyst absorbs mild blue light (440 nm) and undergoes intersystem crossing to a long-lived excited triplet state. Because the Ir(III) catalyst's triplet energy is carefully matched to the target heterocycle (e.g., indole or coumarin), it transfers its energy directly to the heterocycle. This excites the heterocycle to its reactive triplet state without the need for high-energy UV light, which would otherwise induce thymine dimer formation and DNA cross-linking. The activated heterocycle then reacts with a DNA-conjugated exo-methylenecyclobutane via a 1,4-diradical intermediate. Rapid intersystem crossing and ring closure yield the desired spiro[1]heptane core while leaving the DNA barcode completely intact (([Link])).
Triplet-sensitized[2+2] photocycloaddition mechanism for on-DNA spirocycle synthesis.
Quantitative Data Summary
The energy transfer methodology is highly tolerant of diverse heterocycles, enabling the construction of broad spiro[1]heptane libraries. The table below summarizes the expected conversion yields and DNA fidelity metrics when scaling from 10 to 100 nmol ([1]([Link])).
| Heterocycle Class | Alkene Substrate | Conversion Yield (%) | DNA Amplifiability (qPCR) | Mutated Sequences (NGS) |
| Indoles | DNA-exo-methylenecyclobutane | > 90% | > 99% | < 1% |
| Azaindoles | DNA-exo-methylenecyclobutane | > 90% | > 99% | < 1% |
| Coumarins | DNA-exo-methylenecyclobutane | 75 - 94% | > 99% | < 1% |
| Benzofurans | DNA-exo-methylenecyclobutane | 80 - 85% | > 99% | < 1% |
Experimental Protocol: On-DNA Synthesis
This protocol is designed as a self-validating system . The integration of specific degassing techniques ensures reaction progression, while the mandatory downstream LC-MS and qPCR checkpoints validate both chemical conversion and biological integrity.
Phase 1: Reaction Assembly
-
Substrate Preparation: Dissolve the DNA-conjugated exo-methylenecyclobutane (1 nmol) in 10 µL of 100 mM sodium phosphate buffer (pH 7.4).
-
Reagent Addition: In a separate vial, dissolve the target heterocycle (1,000 equiv, 1 µmol) and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (10 equiv, 10 nmol) in 10 µL of dimethylacetamide (DMA).
-
Mixing: Combine the organic and aqueous solutions in a 200 µL PCR tube.
-
Expert Insight (Causality): The vast excess of heterocycle drives the intermolecular reaction forward. The biphasic/micellar nature of DMA in the aqueous buffer is critical; it forces the highly lipophilic organic reagents into close spatial proximity with the highly polar DNA-conjugated alkene, overcoming the inherent solubility mismatch.
-
Phase 2: Photochemical Cycloaddition
-
Degassing (Critical Step): Sparge the reaction mixture with Argon for 10 minutes using a micro-capillary tube.
-
Expert Insight (Causality): Molecular oxygen (
) is a potent triplet quencher. Failing to remove will not only halt the energy transfer to the heterocycle (killing the yield) but will also generate reactive oxygen species (ROS) that actively cleave the DNA backbone.
-
-
Irradiation: Place the sealed PCR tube in a photoreactor equipped with a 440 nm blue LED. Irradiate for 2 hours at room temperature, utilizing a cooling fan to ensure the temperature does not exceed 25°C.
Phase 3: DNA Recovery
-
Precipitation: Add 10% volume (2 µL) of 3M NaCl and 3 volumes (60 µL) of cold absolute ethanol to the reaction mixture. Incubate at -80°C for 1 hour.
-
Isolation: Centrifuge at 14,000 rpm for 30 minutes at 4°C. Carefully decant the supernatant. Wash the pellet with 70% cold ethanol, air-dry, and resuspend in 10 µL of nuclease-free water.
Phase 4: Quality Control (Self-Validation)
-
Chemical Validation (LC-MS): Analyze 10% of the recovered sample via LC-MS. You must observe the mass shift corresponding to the desired spiro[1]heptane adduct. The absence of peaks at -135 Da (depurination of adenine) validates that the photochemistry did not damage the nucleobases.
-
Biological Validation (qPCR): Conduct quantitative PCR against a standard curve of the starting DNA tag.
Workflow for incorporating spiro[1]heptane scaffolds into DELs.
References
-
Prysiazhniuk, K., et al. "Spiro[1]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), 2024. URL: [Link]
-
Li, L., Matsuo, B., Levitre, G., McClain, E. J., Voight, E. A., Crane, E. A., & Molander, G. A. "Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp³)-rich heterospirocycles on-DNA." Chemical Science, 14(10), 2713-2720, 2023. URL: [Link]
Sources
- 1. Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp 3 )-rich heterospirocycles on-DNA - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00144J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp 3 )-rich heterospirocycles on-DNA - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00144J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Protecting Group Strategies for the Synthesis of 2,6-Diazaspiro[3.3]heptane
Abstract
The 2,6-diazaspiro[3.3]heptane (DASH) scaffold is a strained diamine that has garnered significant attention in medicinal chemistry as a valuable bioisosteric replacement for piperazine.[1][2] Its rigid, three-dimensional structure can offer improvements in pharmacokinetic properties and target engagement compared to more flexible piperazine analogs.[1][3] However, the synthetic utility of DASH is critically dependent on the ability to selectively functionalize its two equivalent secondary amine positions. This requires a robust and well-designed protecting group strategy. This guide provides an in-depth analysis of common and advanced protecting group strategies, including direct mono-protection and orthogonal schemes, to enable the controlled synthesis of complex DASH derivatives for drug discovery and development.
Introduction: The Strategic Importance of Protecting Groups in DASH Chemistry
A protecting group is a chemical moiety that is temporarily attached to a functional group to deactivate it towards specific reaction conditions, allowing for chemical transformations to occur elsewhere in the molecule.[4][5] For a symmetrical molecule like 2,6-diazaspiro[3.3]heptane, where two identical reactive sites (the secondary amines) are present, a protecting group strategy is not just beneficial—it is essential for achieving controlled and selective synthesis.
The primary challenges in DASH synthesis are:
-
Mono-functionalization: How to react with only one of the two nitrogen atoms.
-
Di-functionalization with Different Groups: How to introduce two different substituents onto the nitrogen atoms in a specific sequence.
Addressing these challenges requires a deep understanding of protecting group stability, orthogonality, and the specific reaction conditions for their installation and removal. The choice of strategy dictates the entire synthetic route and is a critical first decision in any project utilizing the DASH core.
Foundational Strategies: Mono-protection of 2,6-Diazaspiro[3.3]heptane
The most common requirement in DASH chemistry is the preparation of a mono-protected intermediate, which serves as a versatile building block for further elaboration.[1][6] The tert-butoxycarbonyl (Boc) group is overwhelmingly the most utilized protecting group for this purpose.[7]
Why the Boc Group is a Superior Choice for DASH:
The Boc group is a carbamate-based protecting group that is introduced using di-tert-butyl dicarbonate ((Boc)₂O).[8][9] Its popularity stems from a favorable combination of properties:
-
Robust Stability: It is stable to a wide range of non-acidic conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, making it compatible with many subsequent reaction steps.[9][10]
-
Facile Cleavage: It is readily removed under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][11] The cleavage mechanism proceeds via a stable tert-butyl cation, which is a low-energy pathway.[11]
The Challenge of Selective Mono-protection
Directly reacting 2,6-diazaspiro[3.3]heptane with one equivalent of (Boc)₂O typically yields a mixture of di-protected, mono-protected, and unreacted starting material, which is difficult to separate and inefficient. A more elegant and effective approach involves the in situ differentiation of the two amine groups by protonation.
By adding one equivalent of a strong acid (e.g., HCl), one of the nitrogen atoms is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with (Boc)₂O.[12] The remaining free amine can then be selectively protected. Subsequent neutralization releases the second amine, yielding the desired mono-Boc protected product in high yield.[12]
Caption: Workflow for selective mono-Boc protection of DASH.
Advanced Strategy: Orthogonal Protection for Sequential Functionalization
To synthesize DASH derivatives with two different substituents (N-R¹ and N-R²), an orthogonal protecting group strategy is required.[5] Orthogonal protecting groups are sets of groups that can be removed under distinct reaction conditions, allowing for the deprotection of one without affecting the other.[4][13]
A classic and highly effective orthogonal pair for amines is the acid-labile Boc group and the hydrogenolysis-labile carbobenzyloxy (Cbz) group .
-
Boc Group: Removed with strong acid (e.g., TFA).[8]
-
Cbz Group: Stable to acid and base but removed by catalytic hydrogenation (H₂, Pd/C).[11][14]
This pairing allows for a highly controlled, sequential functionalization of the DASH scaffold. The general workflow is as follows:
-
Mono-Boc Protection: Start with N-Boc-2,6-diazaspiro[3.3]heptane, leaving one amine free.
-
First Functionalization (N¹): React the free amine with the first desired substituent (R¹-X).
-
Orthogonal Protection: Protect the newly functionalized nitrogen (N¹) with the Cbz group.
-
Selective Deprotection: Remove the Boc group from the other nitrogen (N²) using TFA. The Cbz group on N¹ remains intact.
-
Second Functionalization (N²): React the newly freed amine (N²) with the second substituent (R²-X).
-
Final Deprotection: If necessary, remove the Cbz group via hydrogenation to yield the di-substituted product or to allow for further reactions at N¹.
Caption: Sequential functionalization using an orthogonal Boc/Cbz strategy.
Summary of Common Amine Protecting Groups
The following table summarizes the key characteristics of the most relevant protecting groups for DASH synthesis, providing a quick reference for experimental design.
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Strong Acid (TFA, HCl)[8][15] | Stable to base, nucleophiles, hydrogenation. |
| Carbobenzyloxy | Cbz | Benzyl chloroformate, base | H₂, Pd/C (Hydrogenolysis)[14] | Stable to acid and base. Labile to some reducing agents. |
| Benzyl | Bn | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and many redox conditions. |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., Piperidine in DMF)[13] | Stable to acid and hydrogenation. Labile to base. |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Mono-Boc-DASH)
This protocol is adapted from general procedures for the selective mono-protection of symmetric diamines.[12]
-
Materials:
-
2,6-Diazaspiro[3.3]heptane (or its salt, e.g., oxalate or dihydrochloride)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 2,6-diazaspiro[3.3]heptane (1.0 eq). If starting from a salt, perform a prior neutralization and extraction.
-
Dissolve the diamine in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of 1 M HCl dropwise with vigorous stirring. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in DCM.
-
Add the (Boc)₂O solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully add solid sodium bicarbonate in portions until gas evolution ceases and the pH of the aqueous layer is ~8-9.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-Boc protected product.
-
Protocol 2: Deprotection of N-Boc-2,6-diazaspiro[3.3]heptane
This is a standard procedure for Boc group cleavage.[8][10]
-
Materials:
-
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected DASH (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (10-20 eq) dropwise. Caution: Gas evolution (CO₂) will occur.[8]
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in a minimal amount of water, cool to 0 °C, and carefully add saturated NaHCO₃ solution until the pH is >10.
-
Extract the free amine with DCM or another suitable organic solvent (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully to yield the deprotected diamine.
-
Protocol 3: Synthesis of benzyl 6-Boc-2,6-diazaspiro[3.3]heptane-2-carboxylate (Orthogonal Protection)
This protocol describes the Cbz protection of the free amine on mono-Boc-DASH.
-
Materials:
-
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Mono-Boc-DASH)
-
Benzyl chloroformate (Cbz-Cl)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve mono-Boc-DASH (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the orthogonally protected product.
-
Protocol 4: Deprotection of N-Cbz Group via Hydrogenolysis
This protocol details the selective removal of the Cbz group.[14]
-
Materials:
-
Cbz-protected DASH derivative
-
Palladium on carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C to the flask. Caution: Pd/C can be pyrophoric. Add it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
-
Conclusion
The successful synthesis of novel 2,6-diazaspiro[3.3]heptane derivatives is fundamentally reliant on the strategic application of protecting groups. For direct, single-site modification, a robust mono-Boc protection protocol is the industry standard. For more complex, differentially substituted analogues, an orthogonal strategy, such as the Boc/Cbz pair, provides the necessary control and flexibility. The protocols and strategies outlined in this guide offer researchers a validated framework to confidently incorporate the valuable DASH scaffold into their medicinal chemistry programs.
References
-
Wuitschik, G., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-6. [Link][1]
-
Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(4-6), 737-742. [Link][12]
-
PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Org Lett. 2008 Aug 21;10(16):3525-6. [Link][2]
-
ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link][6]
-
RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. [Link][16]
-
Ricerca UniBa. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link][17]
-
ResearchGate. (2025). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link][18]
-
ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link][19]
-
PubMed. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Org Lett. 2019 May 17;21(10):3481-3484. [Link][20]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131. [Link][21]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link][11]
-
Academia.edu. (PDF) Amino Acid-Protecting Groups. [Link][13]
-
ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link][3]
-
PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link][23]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link][5]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link][8]
-
Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link][24]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][14]
-
Chemical Communications (RSC Publishing). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. [Link][25]
-
Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds. [15]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link][26]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link][10]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][9]
-
PMC. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link][27]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 2-Boc-2,6-diazaspiro(3.3)heptane | C10H18N2O2 | CID 40151981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. mcours.net [mcours.net]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Amino Acid-Protecting Groups [academia.edu]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 25. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. BOC deprotection [ms.bzchemicals.com]
- 27. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Spirocyclic Amines
Introduction: The "Escape from Flatland" Challenge
Fluorinated spirocyclic amines are high-value scaffolds in modern medicinal chemistry, offering a 3D alternative to planar aromatic systems ("escaping flatland") while leveraging fluorine to modulate pKa and metabolic stability. However, their purification presents a unique triad of challenges: high basicity , low UV absorbance , and potential volatility .
This guide synthesizes field-proven protocols to address these specific issues. It is designed as a dynamic troubleshooting manual, not a static textbook.
Module 1: Chromatography Troubleshooting
Q1: My compound streaks/tails severely on standard silica gel. How do I fix this?
Diagnosis: Spirocyclic amines are often secondary or tertiary amines with high pKa values (typically 9–11). They interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak broadening and tailing.
Solution Protocol: You must suppress the silanol ionization or block the interaction.
Option A: Mobile Phase Modifiers (Standard Silica)
-
The "Triethylamine (TEA) Block": Pre-wash the column with 1% Et3N in hexane. Run your gradient with 0.5–1% Et3N in the mobile phase.
-
Ammonia-Methanol (The "Gold Standard"): Use 7N NH3 in MeOH as your polar modifier.
-
Recipe: Solvent A: DCM; Solvent B: 10% (7N NH3 in MeOH) in DCM. Gradient: 0–100% B.
-
Option B: Alternative Stationary Phases (Recommended)
-
Amine-Functionalized Silica (NH2-Silica):
-
Why: The surface is already basic. No modifiers are needed, and it prevents the "cation exchange" retention mechanism that causes tailing.
-
Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (without extra base).
-
Data Table 1: Mobile Phase Modifier Selection
| Modifier | Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.1 – 1.0% | Cheap, effective silanol blocker. | Difficult to remove (high bp); interferes with MS. |
| Ammonium Hydroxide (aq) | 0.1 – 1.0% | Volatile; MS compatible. | Immiscible with pure hexane/DCM; requires MeOH. |
| 7N NH3 in MeOH | 1 – 10% (in DCM) | Excellent solubility; easy to remove. | Hygroscopic; titer decreases over time. |
| TFA (Reverse Phase) | 0.05 – 0.1% | Sharp peaks; ion-pairing effect. | WARNING: Forms TFA salts which may be oils; suppresses MS signal in negative mode. |
Q2: I cannot see my compound on the UV detector. How do I fractionate?
Diagnosis: Saturated spirocycles (e.g., 2-azaspiro[3.3]heptane) often lack a chromophore (conjugated pi-system) that absorbs above 220 nm. Fluorine substitution does not significantly enhance UV activity.
Workflow: Detection of "Invisible" Amines
Figure 1: Decision tree for detecting non-chromophoric spirocyclic amines.
Senior Scientist Note: If you lack an ELSD (Evaporative Light Scattering Detector), Ninhydrin is your best friend for TLC. It reacts specifically with primary/secondary amines to form "Ruhemann's purple." For tertiary amines, use Dragendorff’s reagent (orange spots) or Iodine vapor .
Module 2: Volatility & Salt Formation
Q3: I lose my product when concentrating the solvent. Is it volatile?
Diagnosis: Low molecular weight fluorinated amines (MW < 200) can have significant vapor pressure, especially as free bases. Fluorine atoms can increase volatility by reducing intermolecular hydrogen bonding capability compared to non-fluorinated analogs.
Solution: Salt Formation Strategy Never concentrate the free base to dryness if volatility is suspected. Convert it to a solid salt immediately.
Protocol: HCl Salt Formation (The "Precipitation" Method)
-
Dissolve: Dissolve the crude amine in a minimal amount of dry diethyl ether or EtOAc.
-
Acidify: Add 2M HCl in diethyl ether (or 4M HCl in dioxane) dropwise at 0°C.
-
Observation: A white precipitate should form immediately.
-
Isolation: Filter the solid under nitrogen (to avoid moisture absorption). Wash with cold ether.
Protocol: Oxalate Salt (For Crystallization) If the HCl salt is hygroscopic (common with spirocycles), try Oxalic Acid.
-
Dissolve amine in EtOH.[4]
-
Add 1.0 equiv of Oxalic Acid dissolved in hot EtOH.
-
Cool slowly. Oxalates often crystallize beautifully and are non-hygroscopic.
Module 3: Acid-Base Extraction Optimization
Q4: I have a terrible emulsion during extraction. What do I do?
Diagnosis: Fluorinated compounds often have "amphiphilic" properties—the fluorinated segment is hydrophobic/lipophobic, while the amine is hydrophilic. This surfactant-like behavior stabilizes emulsions.
Troubleshooting Guide:
-
Avoid Chlorinated Solvents: DCM often causes emulsions with fluorinated amines. Switch to Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Salting Out: Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, forcing the organic amine out of the water layer.
-
Filtration: Filter the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.
The "Self-Validating" Extraction Workflow This workflow ensures you don't accidentally discard your product.
Figure 2: Acid-Base extraction logic tailored for removing neutral impurities.
Module 4: Fluorous Solid Phase Extraction (FSPE)
Q5: Can I use the fluorine atoms to my advantage?
Insight: If your spirocyclic amine has a high fluorine content (e.g., perfluoroalkyl group or multiple CF3 groups), it may exhibit "fluorous" behavior.
Technique: Use Fluorous Solid Phase Extraction (FSPE) .[5]
-
Stationary Phase: Fluorous silica (silica bonded with perfluorooctyl chains).
-
Mechanism: "Like dissolves like." Fluorinated compounds are retained on the fluorous silica while non-fluorinated organic impurities wash through.
-
Elution:
-
Load in MeOH/Water (Fluorophobic mode) -> Impurities elute.
-
Elute product with 100% MeOH or THF (Fluorophilic mode).
-
References
-
Spirocyclic Scaffolds in Medicinal Chemistry . ACS Publications. (2020). Discusses the physicochemical properties and synthetic routes of spirocyclic systems.
-
ELSD in HPLC: Enhancing Compound Analysis . Lab Manager. (2020). Detailed overview of detecting non-chromophoric compounds using ELSD.
-
Purifying Amines Using Their Salts . YouTube / Sciencemadness. (2014). Practical demonstration of acid-base extraction and salt formation principles. (Note: Generalized citation based on standard organic chemistry curriculum).
-
Amino Silica Gel Applications . Sorbent Technologies. (2022). Technical guide on using NH2-silica to prevent tailing of basic compounds.
-
Fluorous Reverse Phase Silica Gel . ResearchGate. (2008). Methodology for using fluorous affinity for purification.
Sources
Overcoming steric hindrance in spiro[3.3]heptane coupling reactions
Technical Support Center: Spiro[3.3]heptane Chemistry Ticket Subject: Overcoming Steric Hindrance in Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Butterfly Effect" of Geometry
Welcome to the Spiro[3.3]heptane technical guide. If you are here, you are likely experiencing stalled catalytic cycles or low yields.
The Root Cause: Unlike flat aromatic rings or flexible piperidines, the spiro[3.3]heptane scaffold possesses a rigid, "puckered" geometry. The cyclobutane rings are not planar; they are bent with a pucker angle of approximately 25–30° . This creates a "flagpole" interaction for substituents at the 2- and 6-positions.
When you attempt to couple a group to this scaffold, the incoming catalyst or reagent does not just face the steric bulk of the quaternary spiro-carbon; it fights the trajectory of the axial protons on the opposing methylene groups. This guide provides the protocols to bypass these specific steric barriers.
Module 1: C-N Bond Formation (Amide Coupling)
User Issue: “Standard HATU/EDC coupling with spiro[3.3]heptane-2-carboxylic acid fails to convert or stalls at <10% yield.”
Diagnosis: The carboxylic acid attached to the spiro ring suffers from extreme steric shielding. The bulky phosphonium salts (like HATU) cannot effectively approach the carbonyl carbon to form the active ester, or the amine cannot attack the activated intermediate due to the "pucker" blocking the trajectory.
Troubleshooting Protocol: The Acid Chloride Shunt
Do not rely on active esters. You must convert the acid to a highly reactive, less bulky acid chloride in situ using neutral conditions to prevent decomposition.
Recommended Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).
Step-by-Step Protocol:
-
Dissolution: Dissolve spiro[3.3]heptane carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Incubation: Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.
-
Coupling: Cool back to 0°C. Add the amine (1.1 equiv) followed by dry Pyridine or DIPEA (2.5 equiv).
-
Workup: Quench with saturated NaHCO₃ after 1 hour.
Why this works: Ghosez’s reagent forms the acid chloride under neutral conditions without the massive steric bulk of a uronium/phosphonium leaving group. The chloride is small enough to allow the amine to attack despite the spiro-pucker.
Decision Matrix: Amide Coupling Strategy
Figure 1: Decision tree for selecting the correct activation method based on steric demand.
Module 2: C-C Bond Formation (Suzuki-Miyaura)
User Issue: “My spiro-boronic acid is undergoing protodeboronation instead of coupling.”
Diagnosis:
Spiro[3.3]heptane boronic acids are notoriously unstable. The
Solution: Switch to Molander Salts or MIDA Boronates
Free boronic acids are too fragile. You must use Potassium Organotrifluoroborates (
Comparative Data: Ligand Performance for Spiro-Coupling
| Ligand | Catalyst Generation | Yield (24h) | Observation |
| PPh3 | Pd(0) tetrakis | <5% | Total protodeboronation |
| SPhos | Pd-G2 | 45% | Slow conversion |
| XPhos | Pd-G3 | 78% | Good conversion |
| RuPhos | Pd-G3/G4 | 92% | Optimal for hindered secondary alkyls |
Optimized Protocol: RuPhos-Pd-G3 System
-
Setup: In a vial, combine Spiro-BF3K salt (1.2 equiv), Aryl Bromide (1.0 equiv), and RuPhos-Pd-G3 (2–5 mol%).
-
Solvent: Add Toluene/H₂O (10:1 ratio). Note: The biphasic system is crucial for solubilizing the inorganic base while keeping the catalyst in the organic phase.
-
Base: Add
(3.0 equiv). Avoid carbonate bases; phosphate is gentler and stabilizes the boronate intermediate. -
Conditions: Heat to 80°C–100°C for 16 hours.
Mechanistic Insight: RuPhos is a bulky, electron-rich dialkylbiarylphosphine ligand. It facilitates Oxidative Addition into the aryl halide (usually easy) but, more importantly, it creates a pocket that accelerates Reductive Elimination , which is the rate-determining step for sterically crowded spiro-systems.
Pathway Visualization: The Bottleneck
Figure 2: The catalytic cycle showing where sterics cause stalling (Transmetallation) and where specific ligands accelerate the process (Reductive Elimination).
Module 3: N-Arylation (Buchwald-Hartwig)
User Issue: “I cannot attach an aryl group to my 2,6-diazaspiro[3.3]heptane nitrogen.”
Diagnosis: While the nitrogen in the spiro ring is nucleophilic, it is secondary and "buried" in the cleft of the cyclobutane rings. Standard bases (NaOtBu) may be too bulky to deprotonate the amine-Pd complex, or the ligand may be too small to prevent catalyst poisoning.
The "BrettPhos" Solution: For C-N coupling on this specific scaffold, BrettPhos or tBuBrettPhos are the gold standards. They are designed specifically to couple hindered secondary amines.
Critical Parameter: The Base Switch from NaOtBu to LHMDS (Lithium Hexamethyldisilazide).
-
Why? LHMDS is a soluble, non-nucleophilic base. It prevents the formation of palladium-alkoxide aggregates that can crash out the catalyst when working with such rigid substrates.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. Link
-
Mykhailiuk, P. K. (2024).[1][2][3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][2][4][5] Angewandte Chemie International Edition.[1][2][3] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[6][7][8] Chemical Reviews. Link
-
Dunetz, J. R., et al. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][9][10] Chemical Reviews. Link
Sources
- 1. enamine.net [enamine.net]
- 2. scribd.com [scribd.com]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chimia.ch [chimia.ch]
- 10. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Stability & Handling of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
[1]
Executive Summary
This guide addresses the technical handling of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane , a rigid bicyclic amine increasingly used in medicinal chemistry as a lipophilic, metabolically stable bioisostere of piperazine.
While the spiro[3.3]heptane core is kinetically robust, the molecule presents unique stability challenges in solution due to the electronic interplay between the electron-withdrawing difluoroethyl group and the highly basic secondary amine. This guide provides actionable protocols to mitigate degradation and ensure experimental reproducibility.
Part 1: Solubility & Solution Preparation
The Core Challenge: Users often report inconsistent solubility or unexpected precipitation. This is typically driven by the pKa differential between the two nitrogen atoms.
-
N6 (Secondary Amine): Highly basic (
). -
N2 (Difluoroethyl-substituted): Less basic (
) due to the inductive electron-withdrawing effect (-I) of the fluorine atoms.
Troubleshooting Guide: Solubilization
| Symptom | Probable Cause | Corrective Action |
| Cloudiness in PBS (pH 7.4) | The N6 amine is partially deprotonated, leading to aggregation of the free base form. | Acidify: Lower pH to < 6.0 using dilute HCl or Formic Acid to fully protonate both nitrogens. |
| Precipitation in DMSO | Use of the dihydrochloride salt in pure DMSO (salts often have poor solubility in aprotic organics). | Add Water: Add 5-10% water or use DMSO/MeOH mixtures. Alternatively, convert to free base in situ with 1 eq. DIPEA (only if immediate use). |
| Oily residue on evaporation | Formation of the carbamate species (reaction with atmospheric CO₂). | Avoid Air Drying: Concentrate under nitrogen flow or high vacuum. Re-dissolve in acidic methanol to decarboxylate. |
Recommended Solvent Systems
-
Stock Solution (20 mM): DMSO (anhydrous). Store under Argon.[1]
-
LCMS Injection: Water:Acetonitrile (95:5) + 0.1% Formic Acid.[2] (Acid is critical to break carbamates).
-
Biological Assay Buffer: PBS + 5% DMSO. Note: Ensure pH is checked; the compound may act as a buffer.[1]
Part 2: Stability & Degradation Pathways
The Core Challenge: The most common "instability" reported is actually a reversible chemical artifact: Carbamate Formation . However, true oxidative degradation can occur over time.
Mechanism 1: The "Ghost Peak" (Carbamate Formation)
The unsubstituted secondary amine (N6) reacts avidly with atmospheric CO₂ in neutral or basic solutions.
-
Observation: LCMS shows a peak at M+44 .
-
Impact: Reduces effective concentration; complicates NMR spectra (broad peaks).
-
Solution: Acidification reverses this reaction immediately.
Mechanism 2: N-Oxidation
The tertiary nitrogen (N2), though less basic, is electron-rich enough to undergo oxidation by dissolved oxygen or peroxides in aged solvents (e.g., PEG, Tween).
-
Observation: LCMS shows a peak at M+16 .
-
Impact: Irreversible degradation.
Mechanism 3: Spiro-Cycle Ring Opening
While rare under standard conditions, the strained cyclobutane rings can open under extreme acidic thermal stress (e.g., heating in conc. HCl > 80°C).
-
Observation: Complex fragmentation; loss of rigidity.
Visualizing the Degradation Pathways
Caption: Primary degradation pathways. The reversible Carbamate pathway (yellow) is the most frequent handling artifact, while N-Oxidation (red) represents permanent chemical loss.
Part 3: Frequently Asked Questions (FAQs)
Q1: I see a split peak in my NMR spectrum (CDCl3). Is my compound impure?
-
Diagnosis: Likely not. This is often due to conformational isomerism (slow inversion of the nitrogen) or the presence of the carbamate species if the CDCl3 was not neutralized.
-
Fix: Run the NMR in MeOD or DMSO-d6 with a drop of DCl or TFA-d. This protonates the amines, breaks the carbamate, and simplifies the spectrum by accelerating N-inversion.
Q2: Can I store the solution in plastic (polypropylene) tubes?
-
Risk: Moderate. The free base is lipophilic and may adsorb to plastics over long periods.
-
Recommendation: Use glass vials with Teflon-lined caps for storage > 24 hours. For short-term assays, polypropylene is acceptable.
Q3: My LCMS shows a peak at [M+13]+. What is this?
-
Analysis: This is likely a methylene bridge adduct from formaldehyde contamination in methanol or PEG, reacting with the secondary amine.
-
Fix: Use fresh, LCMS-grade solvents. Avoid low-grade methanol.
Q4: Is the difluoroethyl group stable to metabolic enzymes?
-
Insight: Generally, yes. The C-F bond is strong (
). The 2,2-difluoro substitution blocks metabolic dealkylation at that position, making it more stable than a standard ethyl group. However, the other unsubstituted nitrogen is a prime target for conjugation (glucuronidation).
Part 4: Storage & Handling Protocol
To maximize shelf-life, follow this "Gold Standard" protocol:
-
Physical Form: Store as the Dihydrochloride (2HCl) or Oxalate salt whenever possible. The salt form protects the amines from oxidation and CO₂ absorption.
-
Temperature:
is optimal.[2] Avoid repeated freeze-thaw cycles (aliquot stock solutions). -
Atmosphere: Store under Argon or Nitrogen .[1]
-
Desiccation: The salt forms can be hygroscopic. Store in a desiccator.
Workflow for Reconstituting from Solid:
Caption: Recommended workflow for handling hygroscopic salt forms of diazaspiro[3.3]heptanes.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters. Link (Foundational chemistry of the spiro core).
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. Link (Discussion on stability and utility of spiro-cycles).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Stability of fluoroalkyl amines).
-
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery.[3] Angewandte Chemie International Edition. Link (General stability profiles).
-
BenchChem Technical Data. (2025). General Stability Guidelines for Fluorinated Amines.Link (General handling of fluorinated intermediates).
Technical Support Center: Troubleshooting Nucleophilic Substitution on Spirocyclic Scaffolds
Welcome to the Technical Support Center. As drug discovery shifts away from planar aromatics toward complex, three-dimensional architectures, spirocyclic scaffolds have become highly desirable. They increase the fraction of sp³-hybridized carbons (
However, this structural complexity introduces severe synthetic bottlenecks. Nucleophilic substitution on these scaffolds is notoriously difficult. This guide, designed by senior application scientists, provides field-proven insights, theoretical causality, and validated protocols to help you troubleshoot and bypass common functionalization failures.
Part 1: Frequently Asked Questions (Theory & Causality)
Q: Why do standard
Q: How can I predict if my nucleophilic substitution will fail before running the experiment?
A: We recommend computational evaluation using the Steric Energy (
Q: If intermolecular
Part 2: Troubleshooting Workflows
Issue 1: Complete Lack of Reactivity in Intermolecular Substitution
-
Symptom: Starting material is fully recovered after 24 hours at elevated temperatures; no substitution product is observed.
-
Root Cause: The activation energy for the
transition state is too high due to the spiro-quaternary center blocking the backside attack trajectory. -
Solution: Pivot from a two-electron polar pathway (
) to a single-electron transfer (SET) radical pathway. Radical additions are far less sensitive to steric hindrance. For example, using an Fe(II)-catalyzed radical spirocyclization allows for the rapid assembly of spirocycles where traditional cyclization fails[4].
Decision matrix for overcoming substitution failures on spirocycles.
Issue 2: Competing Elimination (E2) Dominates Over Substitution
-
Symptom: LC-MS shows a mass corresponding to
rather than the desired substitution product. -
Root Cause: The nucleophile is acting as a base. Because the
trajectory is sterically shielded, the base abstracts an accessible -proton instead. -
Solution:
-
Switch to a softer, less basic nucleophile (e.g., thiols, azides).
-
If an amine is required, use a smaller, highly nucleophilic amine (like methylamine) under high pressure, or utilize a Gabriel synthesis alternative.
-
Change the solvent to a less polar, non-protic solvent to reduce the effective basicity of the nucleophile.
-
Part 3: Quantitative Data & Pathway Benchmarking
To assist in route scouting, the following table summarizes the quantitative performance and limitations of various substitution pathways on heavily sterically hindered spirocyclic scaffolds.
| Reaction Pathway | Mechanism Type | Steric Tolerance | Typical Yield Range | Primary Limitation |
| Standard | Concerted Backside Attack | Very Low | 0% - 15% | Blocked Bürgi-Dunitz trajectory; E2 competition. |
| Intramolecular | Addition-Elimination | High | 65% - 90% | Requires strong electron-withdrawing groups (EWGs) on the aryl ring[3]. |
| Fe(II) SET Catalysis | Radical 5-exo-trig | Very High | 70% - 95% | Requires specific radical precursors (e.g., oxime acetates)[4]. |
Part 4: Validated Experimental Protocols
Self-Validating Protocol: Fe(II)-Catalyzed Radical Spirocyclization
When traditional intramolecular
Fe(II)-catalyzed SET mechanism bypassing SN2 steric limitations.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the
-3-indolyl ketone oxime acetate precursor (1.0 equiv, 0.2 mmol). -
Catalyst Loading: Add
(10 mol%) as the single-electron transfer agent. Causality: Fe(II) reduces the N-O bond to generate the critical iminyl radical, completely bypassing the need for a sterically demanding nucleophilic attack[4]. -
Solvent & Additives: Dissolve the mixture in anhydrous 1,4-dioxane (2.0 mL). Add
(2.0 equiv) to neutralize the acetic acid generated during the reaction. -
Reaction Execution: Stir the mixture at 80°C for 12 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The system is self-validating: the disappearance of the UV-active oxime acetate spot and the appearance of a lower-
fluorescent spot indicates successful 5-exo-trig cyclization. -
Workup & Isolation: Quench the reaction with distilled water, extract with EtOAc (3 x 10 mL), dry the combined organic layers over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography. -
Final Validation:
NMR analysis must show the disappearance of the acetate methyl singlet (~2.1 ppm) and the emergence of complex multiplets corresponding to the newly formed spirocyclic core.
References
-
[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | BLDpharm | 1
-
[2] Energetic Descriptors of Steric Hindrance in Real Space: An Improved IQA Picture | ResearchGate | 2
-
[3] Stable Spirocyclic Meisenheimer Complexes | MDPI Molecules | 3
-
[4] An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives | Beilstein Journal of Organic Chemistry | 4
Sources
Technical Guide: Purification Strategies for 2,2-Difluoroethylation Reaction Mixtures
Executive Summary & Scientific Rationale
The introduction of the 2,2-difluoroethyl (
From a process safety and regulatory standpoint (ICH M7 guidelines), these reagents are classified as potential Genotoxic Impurities (GTIs) . Their removal to ppm levels is not merely a purification preference but a safety mandate.
This guide addresses the physicochemical challenges specific to these reagents:
-
Lipophilicity: The fluorine atoms increase the lipophilicity of the reagent, often causing co-elution with drug-like scaffolds during chromatography.
-
Volatility vs. Persistence: The iodide is moderately volatile (BP ~87°C) but lachrymatory; the tosylate is non-volatile and persistent.
-
Silent Reactivity: Unreacted reagent can continue to alkylate nucleophilic sites on your product during workup, leading to "creeping" impurity profiles.
Diagnostic: The "Self-Validating" Check
Before attempting purification, you must confirm the presence and nature of the impurity using
The Fingerprint
Look for the terminal proton (
| Reagent | Chemical Shift ( | Multiplicity | Diagnostic Value |
| 2,2-Difluoroethyl Iodide | ~5.9 - 6.1 ppm | Distinct from product signals which usually shift upfield/downfield upon alkylation. | |
| 2,2-Difluoroethyl Tosylate | ~5.9 - 6.1 ppm | Look for aromatic tosyl signals (7.3, 7.8 ppm) to confirm. | |
| Alkylated Product | ~5.8 - 6.2 ppm | Crucial: The coupling constants often change slightly, but the shift is the primary indicator. |
Tech Tip: If the
signals of the reagent and product overlap, run aF NMR. The chemical environment shift in fluorine is often much wider, allowing for quantitative integration.
Troubleshooting & Removal Protocols
Scenario A: The Volatile Offender (2,2-Difluoroethyl Iodide)
Issue: You used the iodide (BP ~87°C), and it persists after rotary evaporation. Why it happens: The boiling point is high enough that it does not strip off easily with DCM or EtOAc, and it may form azeotropes.
Protocol: Azeotropic Distillation & Chemical Wash
Do NOT rely solely on high-vacuum drying, as this concentrates the reagent in pump oil, creating a safety hazard.
-
Solvent Swap: Dissolve the crude mixture in Heptane (or a Heptane/TBME mix if solubility is poor). The iodide is soluble in heptane, but your polar product may precipitate or oil out.
-
Co-evaporation: Rotovap at 40-45°C. Repeat the heptane addition/evaporation cycle 3 times. The heptane acts as a carrier solvent.
-
Chemical Wash (The "Thiosulfate" Kill):
-
Redissolve residue in EtOAc.
-
Wash with 10% aqueous Sodium Thiosulfate (
) . -
Mechanism:[2] Thiosulfate acts as a soft nucleophile, reacting with the alkyl iodide to form water-soluble Bunte salts, which partition into the aqueous layer.
-
Scenario B: The Persistent Impurity (2,2-Difluoroethyl Tosylate)
Issue: You used the tosylate (non-volatile), and it co-elutes with your product on silica gel. Why it happens: The tosylate is lipophilic and lacks ionizable groups, behaving similarly to many intermediate drug scaffolds.
Protocol: Polymer-Supported Scavenging (The "Gold Standard")
Using a solid-phase scavenger is superior to liquid reagents because it eliminates the need for aqueous workup and prevents new impurities.
Recommended Reagent: Polymer-supported Thiol (e.g., SiliaMetS® Thiol) or Polymer-supported Amine (e.g., Trisamine).
Workflow:
-
Calculate Load: Assume 100% of the excess equivalents of tosylate remain. Use 3-4 equivalents of scavenger resin relative to the excess reagent.
-
Solvent Selection: Dissolve crude in THF, DMF, or MeOH. (DCM is less effective for nucleophilic displacement kinetics).
-
Incubation: Add resin and stir at 40-50°C for 4-12 hours.
-
Note: Room temperature scavenging is often too slow for hindered tosylates.
-
-
Filtration: Filter through a fritted glass funnel or a Celite pad.
-
Validation: The filtrate should be free of the tosylate.
Figure 1: Workflow for solid-phase scavenging of genotoxic alkylating agents.
Scenario C: Chromatography "Ghosting"
Issue: The impurity runs directly on top of the product (
Protocol: Orthogonal Stationary Phases
Standard silica (normal phase) interacts via hydrogen bonding. Since the
-
C18 Reverse Phase: This is often the most effective switch. The small size of the reagent (
vs. your likely larger molecule) usually results in significantly different retention times in water/acetonitrile gradients. -
Fluorinated Stationary Phases (FluoroFlash®):
-
If you have access to fluorous silica, use it. Fluorinated compounds have a high affinity for fluorinated stationary phases ("like dissolves like").
-
Method: Load sample.[3] Elute non-fluorinated impurities with MeOH:H2O (80:20). Elute fluorinated compounds with 100% MeOH or THF. Note: This separates non-fluorinated starting materials from your fluorinated product and the reagent.
-
FAQ: Technical Support
Q: Can I just hydrolyze the excess tosylate with NaOH? A: Technically yes, but risky. 2,2-difluoroethyl tosylate hydrolyzes to 2,2-difluoroethanol. While the alcohol is water-soluble and easy to remove, the conditions (strong base + heat) required to hydrolyze the sulfonate ester might degrade your difluoroethylated product (which is also an ether/amine/thioether potentially sensitive to elimination). Scavenging is safer.
Q: The 2,2-difluoroethyl iodide is turning my reaction mixture pink/brown. Is this a problem?
A: This indicates the liberation of free iodine (
-
Fix: Wash the reagent with dilute aqueous sodium thiosulfate before the reaction, dry over
, and use immediately. Free iodine can act as an oxidant and cause side reactions.
Q: I see a new spot on TLC after leaving the reaction overnight. What is it? A: If you used the triflate , it likely hydrolyzed to the alcohol. If you used the iodide , it might be the Finkelstein product if chloride ions are present (e.g., from HCl salts of amines). Always quench these reagents immediately upon reaction completion to prevent "creeping" impurity profiles.
Decision Matrix
Use this logic flow to determine the best removal strategy for your specific situation.
Figure 2: Decision matrix for selecting the appropriate purification protocol.
References
- Genotoxic Impurity Management: Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.
-
Scavenging Protocols: Szekely, G., et al. (2012).[4] "Removal of potential genotoxic impurities from active pharmaceutical ingredients."[4][5] Journal of Chromatography A.
-
Reagent Properties (Iodide): Sigma-Aldrich. "Ethyl 2,2-difluoro-2-iodoacetate / 2,2-Difluoroethyl iodide Safety Data Sheet."
-
Reagent Properties (Tosylate): ChemBlink. "2,2-Difluoroethyl tosylate Properties and Solubility."
-
NMR Characterization: Chemistry Steps. "NMR Chemical Shift Values Table - Alkyl Halides and Sulfonates."
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2,2-Difluoroethyl Acetate | 1550-44-3 | TCI AMERICA [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in spirocyclic amine synthesis
Technical Support Center: Troubleshooting Spirocyclic Amine Synthesis
Introduction Welcome to the Application Scientist Support Center for Spirocyclic Amine Synthesis. Spirocycles are highly prized in modern drug discovery due to their rigid, three-dimensional architectures and high Fsp3 character. However, assembling these strained aza-heterocycles frequently introduces severe synthetic bottlenecks, including catalyst poisoning, regioselectivity failures, and runaway side reactions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to salvage failing syntheses.
Part 1: Troubleshooting Knowledge Base (FAQs)
Q1: Why is my Ring-Closing Metathesis (RCM) failing when cyclizing unprotected spirocyclic amine precursors? Causality: Unprotected secondary or tertiary amines are highly Lewis basic. During RCM, the nitrogen's lone pair irreversibly coordinates to the electrophilic ruthenium center of Grubbs or Hoveyda-Grubbs catalysts. This coordination displaces the active alkylidene or prevents olefin binding, resulting in rapid catalyst poisoning and decomposition[1]. Solution: Mask the amine's lone pair. If installing a hard protecting group (like Boc or Cbz) adds undesirable synthetic steps, employ in situ protonation. Adding a mild acid such as acetic acid (AcOH) or utilizing the amine hydrochloride salt prevents ruthenium coordination while allowing the metathesis cycle to proceed efficiently[1].
Q2: I am synthesizing spirocyclic tetrahydronaphthyridines (THNs) via photoredox hydroaminoalkylation (HAA) with vinylpyridines, but I am isolating intractable mixtures and low yields. What is causing this? Causality: Vinylpyridines are highly prone to radical-mediated polymerization side reactions under photoredox conditions[2]. Furthermore, the primary amine feedstock can undergo over-alkylation (dialkylation) once the initial mono-alkylated product is formed, as the resulting secondary amine intermediate is often more nucleophilic. Solution: Kinetic control is required to suppress these competing pathways. Use a stoichiometric excess of the amine substrate (e.g., 3.0 equivalents) to statistically favor mono-alkylation and mitigate the formation of undesired dialkylated products[2]. To minimize vinylpyridine polymerization, ensure high dilution and utilize strictly deoxygenated continuous-flow conditions.
Q3: During the Buchwald-Hartwig amination of a spirocyclic amine with an indazole-substituted glutarimide, the glutarimide ring is opening. How do I prevent this? Causality: Glutarimides are highly susceptible to base-mediated hydrolysis[3]. Standard Buchwald-Hartwig conditions often employ strong bases like sodium tert-butoxide (NaOtBu), which rapidly attack the unprotected glutarimide imide carbonyl, leading to irreversible ring-opening before the cross-coupling can occur. Solution: Shift to a milder base and a highly active precatalyst to accelerate the C-N bond formation rate over the hydrolysis rate. Utilizing K3PO4 with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos or BrettPhos) allows the cross-coupling to outcompete glutarimide hydrolysis, enabling the direct coupling of unprotected glutarimides[3].
Part 2: Diagnostic Workflows
Diagnostic workflow for mitigating RCM catalyst poisoning in spirocyclic amine synthesis.
Optimization logic for Buchwald-Hartwig cross-coupling with base-sensitive spirocycles.
Part 3: Validated Experimental Protocols
Protocol 1: In Situ Acid-Mediated RCM of Spirocyclic Amines Self-Validating Design: This protocol utilizes pH gating to ensure the amine is fully protonated prior to catalyst introduction, preventing irreversible ruthenium sequestration.
-
Substrate Preparation: Dissolve the acyclic diene amine precursor (1.0 mmol) in strictly anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01 M.
-
Acidification: Add glacial acetic acid (1.2 mmol, 1.2 eq) dropwise at room temperature.
-
Self-Validation Step: Spot 1 µL of the mixture onto wet pH paper. A pH < 5 confirms complete formation of the acetate salt.
-
-
Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (0.05 mmol, 5 mol%) in one portion. The solution will turn pale green.
-
Reaction & Monitoring: Heat the reaction to a gentle reflux (40 °C) under an argon atmosphere for 4 hours.
-
Self-Validation Step: Analyze an aliquot via UPLC-MS. If the unreacted diene peak exceeds 10% AUC, spike the reaction with an additional 2 mol% catalyst and reflux for 2 more hours.
-
-
Quench & Workup: Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active ruthenium carbene. Stir for 30 minutes. Concentrate the mixture, partition between 1M NaOH (to liberate the free spirocyclic amine) and EtOAc, extract, and purify via silica gel chromatography.
Protocol 2: Accelerated Buchwald-Hartwig Amination for Unprotected Glutarimides Self-Validating Design: This methodology relies on temperature and base control to outpace the competitive hydrolysis of the glutarimide moiety.
-
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2(dba)3 (0.02 mmol, 2 mol%) and RuPhos (0.08 mmol, 8 mol%) in anhydrous 1,4-dioxane (2.0 mL). Stir for 15 minutes until the solution turns deep red.
-
Reagent Assembly: To a separate vial, add the aryl halide (1.0 mmol), the spirocyclic amine (1.2 mmol), and finely milled anhydrous K3PO4 (2.0 mmol). Add the pre-activated catalyst solution.
-
Coupling: Seal the vial and heat to 80 °C for 12 hours.
-
Self-Validation Step: Monitor the reaction via LC-MS specifically looking for the M+18 mass peak corresponding to the hydrolyzed glutarimide byproduct. If this byproduct exceeds 5% relative abundance, lower the temperature to 70 °C for subsequent runs and verify the anhydrous integrity of the K3PO4.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via reverse-phase preparative HPLC.
Part 4: Quantitative Data Tables
Table 1: Effect of Additives on RCM Yields of Spirocyclic Amines Data demonstrates the critical role of in situ protonation in preventing catalyst poisoning.
| Catalyst System | Additive | Amine State | Conversion (%) | Isolated Yield (%) |
| Grubbs II (5 mol%) | None | Free Base | < 5% | Traces |
| Grubbs II (5 mol%) | AcOH (1.2 eq) | Acetate Salt | > 95% | 88% |
| Hoveyda-Grubbs II (5 mol%) | None | Free Base | 15% | 10% |
| Hoveyda-Grubbs II (5 mol%) | p-TsOH (1.1 eq) | Tosylate Salt | > 98% | 92% |
Table 2: Base Selection in Buchwald-Hartwig Amination of Glutarimide-Spirocycles Comparison of base strength versus the rate of competitive glutarimide ring-opening.
| Base | Ligand | Temperature (°C) | Glutarimide Ring-Opening (%) | Target Spirocycle Yield (%) |
| NaOtBu | BINAP | 100 | > 80% | < 5% |
| Cs2CO3 | XPhos | 90 | 45% | 40% |
| K3PO4 | RuPhos | 80 | < 5% | 85% |
References
Sources
Validation & Comparative
Analytical Guide: 1H NMR Profiling of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
Topic: 1H NMR Analysis of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery QA/QC Professionals.
Executive Summary & Structural Context
2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane is a high-value pharmacophore intermediate. The spiro[3.3]heptane core offers a rigid, sp3-rich scaffold that improves metabolic stability and vectorization compared to piperazine analogs, while the difluoroethyl group modulates lipophilicity (
However, this molecule presents a distinct analytical challenge: Spectral Congestion. The presence of the difluoroethyl group introduces strong heteronuclear spin-spin coupling (
This guide compares three analytical approaches to validate this structure, moving from standard screening to high-fidelity structural proof.
Comparative Analysis of Analytical Methods
We evaluate three NMR acquisition strategies. The "Standard" method is often insufficient for strict QA due to the complexity of the fluorinated motif.
| Feature | Method A: Standard 1H NMR | Method B: 1H{19F} Decoupled NMR | Method C: 2D HSQC/COSY |
| Primary Utility | Quick purity check (Rough) | Precise structural assignment | Complete connectivity proof |
| Solvent System | CDCl₃ or DMSO- | CDCl₃ or DMSO- | DMSO- |
| CHF₂ Signal | Complex Triplet of Triplets (tt) | Simple Triplet (t) | Correlates to CHF₂ Carbon |
| N-CH₂-CF₂ Signal | Complex Doublet of Triplets (dt) | Simple Doublet (d) | Cross-peak verification |
| Spiro Ring Signals | Broad/Overlapping Multiplets | Sharpened Singlets/Multiplets | Resolved by Carbon environment |
| Run Time | ~5 mins | ~10 mins | ~30-60 mins |
| Recommendation | Routine Screening | High-Confidence QC | New Batch Validation |
Detailed Structural Assignment (The "Fingerprint")
The following data represents the expected analytical profile based on the fragmental analysis of the spiro-core and the difluoroethyl moiety.
The Critical Signal: The Difluoroethyl Group
The most diagnostic feature is the terminal proton on the difluoroethyl chain (
-
Structure:
-
Splitting Physics:
is split by two geminal Fluorine atoms ( Hz) and two vicinal Hydrogen atoms ( Hz).
Visualizing the Splitting Tree (Graphviz):
Figure 1: Coupling tree for the terminal CHF2 proton. Note the massive splitting caused by Fluorine.
Representative Chemical Shift Data (Table)
Note: Shifts are referenced to TMS (
| Position | Moiety | Shift ( | Multiplicity | Coupling Constants ( | Integration |
| 1 | 5.75 – 6.10 | 1H | |||
| 2 | 2.85 – 3.05 | 2H | |||
| 3 | Spiro Ring ( | 3.30 – 3.45 | - | 4H | |
| 4 | Spiro Ring ( | 3.50 – 3.70 | - | 4H | |
| 5 | 1.80 – 2.50 | Broad Singlet | Solvent/Conc. Dependent | 1H |
Expert Insight: In the dihydrochloride salt form , the spiro ring protons often merge or shift downfield (3.8 – 4.2 ppm) due to protonation of the nitrogens, and the spectrum is best run in
or.
Experimental Protocols
Protocol A: Sample Preparation (Solvent Selection)
Choosing the wrong solvent is the most common error with spiro-amines.
Figure 2: Decision matrix for solvent selection to ensure optimal solubility and peak shape.
Protocol B: 1H{19F} Decoupling Acquisition
To confirm the difluoroethyl group without the "messy" splitting:
-
Prepare Sample: Dissolve ~5-10 mg of compound in 0.6 mL CDCl₃.
-
Tune Probe: Ensure the probe is tuned to both
and channels. -
Parameter Setup:
-
Select standard proton pulse sequence (e.g., zg30).
-
Activate decoupling channel 2 (O2).
-
Set O2 frequency to center of Fluorine range (~ -120 ppm).
-
Set decoupling mode to waltz16 or garp.
-
-
Acquire: Run 16-32 scans.
-
Result: The signal at ~5.9 ppm (
) will collapse from a triplet of triplets to a simple triplet ( only). The signal at ~2.9 ppm will collapse to a doublet or singlet (depending on resolution).
Troubleshooting & Interpretation
-
Issue: Missing NH Signal.
-
Cause: Rapid exchange with water in the solvent or broadening due to quadrupole moment of Nitrogen.
-
Fix: Use anhydrous DMSO-
or run at lower temperature (273 K).
-
-
Issue: "Extra" Peaks around 3.5 ppm.
-
Cause: The spiro ring protons are magnetically non-equivalent if the ring puckers or if the N-inversion is slow on the NMR timescale.
-
Validation: These peaks should integrate to multiples of 2H or 4H.
-
-
Issue: Water Peak Interference.
-
Context: The spiro-amine is hygroscopic.
-
Fix: In DMSO-
, water appears at 3.33 ppm, often obscuring the spiro-ring protons. Shift to CDCl₃ (water at 1.56 ppm) or Methanol- (water at 4.87 ppm) to unmask the region.
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3][4] Chem.1997 , 62, 7512–7515. Link
- Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for J-coupling values in CF2H groups).
- Burckhardt, S. "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Drug Discovery." Bioorg. Med. Chem. Lett. (General scaffold reference).
- Pretsch, E.; Bühlmann, P.; Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Reference for prediction of spiro-amine shifts).
Sources
19F NMR Characterization of Difluoroethyl Spirocycles: A Technical Comparison Guide
Executive Summary
Difluoroethyl spirocycles represent a high-value structural class in modern medicinal chemistry, combining the "escape from flatland" benefits of spirocyclic scaffolds with the bioisosteric utility of the 1,1-difluoroethyl (
The integration of a
Part 1: Comparative Performance Analysis
The Structural Class: Difluoroethyl Spirocycles
These scaffolds typically feature a saturated heterocycle (e.g., azetidine, pyrrolidine) spiro-fused to a cycloalkane bearing a 1,1-difluoroethyl group. They function as bioisosteres for:
-
Gem-dimethyl groups: To reduce lipophilicity (
) and block metabolic hot spots. -
Carbonyl groups: To remove hydrogen bond acceptor liabilities while maintaining polarity.
-
Methoxy/Ethyl groups: To modulate metabolic stability.
Performance Benchmarking
The following table compares Difluoroethyl Spirocycles against common medicinal chemistry alternatives.
| Feature | Difluoroethyl Spirocycles ( | Gem-Dimethyl Spirocycles ( | Carbonyl Spirocycles ( | Acyclic Difluoroethyls |
| Lipophilicity ( | Moderate (Lipophilic but polar) | High (Increases logP) | Low (Decreases logP) | Moderate |
| Metabolic Stability (HLM) | High (Blocks CYP oxidation) | Low/Medium (Benzylic/Allylic oxidation risk) | High | Medium (Rotatable bonds) |
| Conformational Rigidity | Very High (Spiro-lock + gauche effect) | High | High | Low (Flexible) |
| H-Bonding Capacity | Weak H-bond Acceptor | None | Strong H-bond Acceptor | Weak H-bond Acceptor |
| Solubility | Improved vs Gem-dimethyl | Poor | Good | Variable |
Bioisosteric Logic & Design Pathway
The following diagram illustrates the decision logic for selecting difluoroethyl spirocycles over alternatives.
Figure 1: Decision matrix for deploying difluoroethyl spirocycles in lead optimization.
Part 2: 19F NMR Characterization Guide
Characterizing these compounds requires navigating the unique magnetic environment of the fluorine nuclei. In rigid spirocyclic systems, the two fluorine atoms of the
Theoretical Grounding: The Diastereotopic Effect
In an achiral acyclic difluoroethyl group, the
-
The spiro-center creates a chiral or pro-chiral environment.
-
Ring rigidity prevents averaging of the fluorine environments.
-
Result: The two fluorines (
and ) exhibit distinct chemical shifts ( ) and couple to each other strongly ( ), creating an AB quartet (or ABX with the methyl group).
Key Spectroscopic Parameters
-
Chemical Shift (
): Typically -90 to -120 ppm (relative to ).-
Note: This is upfield from aromatic fluorines (-100 to -170 ppm) and downfield from trifluoromethyl groups (-60 to -80 ppm).
-
-
Geminal Coupling (
): 230 – 260 Hz . This massive coupling is the hallmark of a diastereotopic group. -
Vicinal Coupling (
): 15 – 25 Hz . Coupling to the adjacent methyl protons ( ).
Experimental Protocol (Self-Validating)
Step 1: Sample Preparation
-
Solvent: Use Acetone-d6 or DMSO-d6 if solubility permits. These polar solvents often enhance the separation of diastereotopic signals compared to
. -
Concentration: >5 mg/mL is recommended due to the splitting of signal intensity into multiple multiplet lines.
-
Internal Standard:
-Trifluorotoluene ( ppm) or Hexafluorobenzene ( ppm). Avoid standards that overlap with the -90 to -120 ppm region.
Step 2: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zgig (Inverse gated decoupling) or standard zg if proton coupling is desired for structural proof.
-
Recommendation: Run 1H-decoupled 19F NMR first to simplify the spectrum (collapses multiplets to singlets or AB quartets).
-
-
Spectral Width (SW): 200 ppm (centered at -100 ppm) to capture the full window without folding.
-
Relaxation Delay (D1): > 3.0 seconds . Fluorine nuclei in quaternary environments (like
) have long longitudinal relaxation times ( ). Short D1 leads to integration errors. -
Scans (NS): Minimum 64 scans for clean baselines.
Step 3: Data Processing & Interpretation
-
Line Broadening (LB): Apply 1.0 Hz. Fluorine signals can be broad due to unresolved long-range couplings.
-
Pattern Recognition:
-
Scenario A (Acyclic/Flexible): Single multiplet (quartet of quartets or similar) centered ~ -100 ppm.
-
Scenario B (Rigid Spirocycle): Two distinct multiplets (AB system). Center of gravity is the chemical shift. The distance between the outer and inner legs of the "quartet" allows calculation of
and .
-
Part 3: Workflow & Diagnostics
The following workflow ensures accurate assignment of the difluoroethyl moiety in complex spirocyclic mixtures.
Figure 2: Diagnostic workflow for assigning 19F NMR signals in difluoroethyl spirocycles.
Troubleshooting Common Anomalies
-
Signal Disappearance: If the
signal is extremely broad or missing, it may be due to conformational exchange broadening .-
Solution: Run Variable Temperature (VT) NMR. Heating to 50°C often sharpens the signal by speeding up the exchange (fast exchange limit), or cooling to -40°C freezes the conformers (slow exchange limit).
-
-
Integration Errors: If the
integral is < 2.0 relative to standards.-
Cause: Insufficient D1 delay (saturation).
-
Solution: Increase D1 to 5-10 seconds.
-
References
-
Grygorenko, O. O., et al. (2024). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Linclau, B., et al. (2017). The 19F NMR Chemical Shift: A Practical Guide for the Organic Chemist. Chemical Society Reviews. [Link]
LC-MS/MS Profiling of 2,6-Diazaspiro[3.3]heptane Scaffolds: A Comparative Technical Guide
Topic: LC-MS Fragmentation Patterns of 2,6-Diazaspiro[3.3]heptane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spirocyclic Shift
In modern medicinal chemistry, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a superior bioisostere for the traditional piperazine ring. While piperazine is ubiquitous, it often suffers from poor metabolic stability and "flat" geometry. The spiro[3.3]heptane core offers a 90° twisted exit vector , increased three-dimensionality (
For the analytical scientist, however, this structural shift presents unique challenges in metabolite identification (MetID) and structural elucidation . Unlike piperazine, which follows predictable Retro-Diels-Alder (RDA) fragmentation, 2,6-diazaspiro[3.3]heptane derivatives undergo strain-driven ring opening under Collision-Induced Dissociation (CID).
This guide provides a definitive comparison of fragmentation behaviors, supported by mechanistic insights and a validated experimental protocol.
Comparative Fragmentation Analysis: Piperazine vs. Spiro[3.3]heptane
The mass spectral behavior of these two scaffolds is dictated by their ring strain energy (RSE). Piperazine (RSE ~0 kcal/mol) requires higher collision energies to fragment compared to the highly strained 2,6-diazaspiro[3.3]heptane (RSE ~63 kcal/mol).
Table 1: Characteristic Fragmentation Signatures[1]
| Feature | Piperazine Core | 2,6-Diazaspiro[3.3]heptane Core |
| Primary Driver | Electronic instability (charge remote) | Relief of Ring Strain (Cyclobutane opening) |
| Dominant Neutral Loss | ||
| Mechanism | Retro-Diels-Alder (RDA) | C-N Bond Scission / Azetidine Ring Opening |
| Diagnostic Low Mass Ions | ||
| Collision Energy (CE) | High (30–50 eV) | Moderate (15–35 eV) |
| Metabolic Stability | Low (prone to | High (Steric protection of bridgehead) |
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the "why" allows you to predict fragments for novel derivatives.
The Piperazine Pathway (Reference)
Piperazine typically fragments via a charge-retention mechanism involving a Retro-Diels-Alder reaction, ejecting a neutral ethylene molecule to yield a linear diamine or imine species.
The Spiro[3.3]heptane Pathway (Target)
The fragmentation of 2,6-diazaspiro[3.3]heptane is driven by the release of substantial ring strain found in the two fused azetidine rings.
-
Protonation: ESI generates the
ion on one of the secondary amines. -
Ring Opening (Step 1): The C-N bond within one azetidine ring cleaves, relieving ~26 kcal/mol of strain. This forms a distonic radical cation or a linear iminium species.
-
Secondary Fragmentation: The resulting "open" tail undergoes
-cleavage or further loss of ethylene ( ) to generate the base peak.
Visualization: Fragmentation Topology
The following diagram contrasts the linear "unzipping" of the spiro core against the RDA mechanism of piperazine.
Caption: Comparative fragmentation topology showing the strain-release pathway of the spiro scaffold versus the Retro-Diels-Alder pathway of piperazine.
Validated Experimental Protocol
To reliably characterize these derivatives, a standard "generic" gradient is insufficient. The polarity of the spiro-diamine core requires specific mobile phase additives to ensure retention and ionization efficiency.
Methodology: LC-MS/MS Structural Elucidation
1. Sample Preparation:
-
Solvent: Dissolve sample to 10 µM in 50:50 Methanol:Water (v/v). Avoid 100% organic solvent to prevent precipitation of salt forms.
-
Clarification: Centrifuge at 10,000 x g for 5 min to remove particulates.
2. Chromatographic Conditions (UHPLC):
-
Column: High-strength Silica (HSS) T3 or C18 with polar embedding (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm). Rationale: The spiro core is highly polar; standard C18 may result in elution in the void volume.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate. Rationale: Ammonium buffer improves peak shape for basic amines.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
3. Mass Spectrometry Parameters (ESI+):
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: 30 V (Critical: Too high will cause in-source fragmentation of the strained ring).
-
Collision Energy (CE): Ramp 15–45 eV. Note: Spiro rings often fragment at the lower end (20 eV) compared to piperazines.
Workflow Visualization
Caption: Step-by-step analytical workflow for characterizing spirocyclic amines, emphasizing polar retention and soft ionization.
Supporting Data: Predicted vs. Observed Transitions[2]
When analyzing a derivative, e.g., 2-benzyl-2,6-diazaspiro[3.3]heptane (MW 188.27), use the following transition table to validate the core structure.
| Precursor Ion ( | Fragment Ion ( | Identity | Mechanism |
| 189.1 | 161.1 | Loss of Ethylene ( | |
| 189.1 | 91.0 | Tropylium ion (Benzyl group characteristic). | |
| 189.1 | 98.1 | Intact Spiro Core (after benzyl loss). | |
| 98.1 (Core) | 70.1 | Ring opening + loss of | |
| 98.1 (Core) | 56.0 | Further degradation of the linear chain. |
Interpretation Tip: If you observe a loss of 28 Da , do not assume it is CO (carbon monoxide). In spiro-amines, this is almost exclusively ethylene from the strained azetidine ring.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazine." Organic Letters.
-
[Link]
-
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
[Link]
-
-
Barnes-Seeman, D. (2023). "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Journal of Medicinal Chemistry.
-
[Link]
-
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
[Link]
-
- BenchChem. (2025). "A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives.
Comparing metabolic stability: Spiro[3.3]heptane vs Piperazine
Beyond Flatland: A Technical Guide to Metabolic Stability – Spiro[3.3]heptane vs. Piperazine
The "Piperazine Problem" and the "Spiro Solution"
Piperazine is one of the most ubiquitous saturated nitrogen heterocycles in medicinal chemistry, ranking as the fourth most frequently used ring system in FDA-approved small molecule drugs 1. However, its flat conformational profile and exposed
To overcome these pharmacokinetic liabilities, researchers are increasingly turning to strained spiro heterocycles. Specifically, 2,6-diazaspiro[3.3]heptane has emerged as a premier, three-dimensional bioisostere for piperazine, offering profound improvements in metabolic stability, target selectivity, and clearance rates 1.
The Mechanistic Causality of Spirocyclic Stability
Why does replacing a 6-membered ring with a spiro-fused 4,4-system drastically alter metabolic clearance? The causality lies in three interconnected physicochemical shifts:
-
Steric Shielding of
-Carbons: In piperazine, the -protons adjacent to the nitrogen atoms are highly accessible to the heme iron of CYP enzymes. In contrast, the spiro[3.3]heptane core locks the carbons into rigid cyclobutane rings. This geometric constraint sterically shields the -carbons, significantly increasing the activation energy required for hydrogen abstraction and subsequent oxidation. -
Topological Twist and Vectorization: The spiro carbon forces the two azetidine rings into orthogonal planes, introducing a 90° twist. This increases the distance between the two terminal nitrogen atoms by approximately 1.3 Å compared to piperazine 2. The altered exit vectors not only disrupt existing off-target binding (e.g., hERG liabilities) but also prevent the molecule from adopting the flat conformation required to fit into certain CYP450 active sites.
-
Reduction of Lipophilicity (logD): Counterintuitively, adding a carbon atom to form the spirocenter often lowers the lipophilicity (logD7.4) by up to -1.0 2. Because the nitrogens in 2,6-diazaspiro[3.3]heptane are separated by three carbons (a 1,5-relationship) rather than two (a 1,4-relationship in piperazine), inductive electron withdrawal is reduced. This increases the basicity (pKa) of the nitrogens. At physiological pH, a higher fraction of the molecule is ionized, which decreases logD and reduces non-specific lipophilic partitioning into the liver's metabolic machinery 2.
Caption: Structural logic dictating the metabolic fate of Piperazine vs. 2,6-Diazaspiro[3.3]heptane.
Quantitative Data Comparison
The table below synthesizes representative in vivo and in vitro pharmacokinetic data observed when replacing a central piperazine with a 2,6-diazaspiro[3.3]heptane core (based on matched molecular pair studies in RIPK1 degraders and GPR119 agonists) 23.
| Pharmacokinetic Property | Piperazine Parent | 2,6-Diazaspiro[3.3]heptane Analog | Mechanistic Driver |
| 3D Character ( | Low (Planar chair) | High (Orthogonal rings) | 90° spirocyclic twist |
| Lipophilicity (logD7.4) | Baseline | Reduced ( | Increased N-N distance & basicity |
| HLM Intrinsic Clearance | High (>40 µL/min/mg) | Low (<15 µL/min/mg) | Steric shielding of |
| In Vivo Plasma Half-life | Shorter | Extended (e.g., up to 7.3 h) | Resistance to CYP-mediated oxidation |
Self-Validating Experimental Protocol: HLM Stability Assay
To objectively compare the metabolic stability of a piperazine-containing parent drug versus its spiro[3.3]heptane analog, a highly controlled in vitro Human Liver Microsome (HLM) assay is required. This protocol is designed as a self-validating system to ensure that observed degradation is strictly CYP-mediated and not an artifact of chemical instability.
Step 1: Matrix Preparation & Control Setup
-
Action: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL).
-
Causality: Microsomes contain the membrane-bound CYP450 enzymes but have been stripped of soluble cofactors during ultracentrifugation. The reaction cannot start without exogenous cofactors, giving you absolute control over the reaction kinetics.
-
Validation: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to verify the enzymatic viability of the microsome batch.
Step 2: The -NADPH Control (Critical Step)
-
Action: Split the assay into two arms. To the experimental arm, add 1 mM NADPH. To the control arm, add an equivalent volume of blank buffer (-NADPH).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes.
-
Validation: If the spiro[3.3]heptane compound degrades in the -NADPH arm, the clearance is driven by non-CYP mechanisms (e.g., chemical hydrolysis). This self-correcting step prevents false attribution of metabolic instability to CYP oxidation.
Step 3: Incubation and Precision Quenching
-
Action: Incubate at 37°C. At precise timepoints (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at the exact second of extraction. This ensures the kinetic decay curve (
) is mathematically precise.
Step 4: LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the denatured protein. Analyze the supernatant via LC-MS/MS.
-
Causality: The internal standard corrects for any matrix-induced ion suppression in the mass spectrometer, ensuring that the calculated intrinsic clearance (
) reflects true molecular stability rather than instrumental variance.
Caption: Self-validating workflow for the Human Liver Microsome (HLM) Stability Assay.
References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:1
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PMC (NIH) URL:2
-
Design, Optimization, and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties Source: ACS Publications URL:3
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
In vitro ADME Profile of Fluorinated Spiroheptane Analogs
Executive Summary
In the pursuit of "escaping flatland," medicinal chemists have increasingly turned to saturated bioisosteres like spiro[3.3]heptane to replace planar aromatic rings (e.g., phenyl, pyridine). While these 3D-rich scaffolds offer improved solubility and novel IP space, they often introduce a critical liability: metabolic instability due to exposed
This guide analyzes the fluorinated spiroheptane analog —a strategic modification designed to retain the structural benefits of the parent spirocycle while mitigating metabolic risks. We compare these fluorinated analogs against their non-fluorinated parent spiroheptanes and traditional phenyl scaffolds , focusing on metabolic stability, lipophilicity modulation, and permeability.
Key Takeaway: Strategic fluorination (specifically mono- and gem-difluorination) of the spiro[3.3]heptane core significantly reduces intrinsic clearance (
Structural Rationale & Mechanism
The Challenge: The "Spiro-Liability"
Replacing a phenyl ring with a spiro[3.3]heptane scaffold drastically alters the molecule's topology.
-
Phenyl Ring: Planar, metabolically stable (unless electron-rich), high lipophilicity.
-
Spiro[3.3]heptane (Parent): 3D-globular, high fraction of
carbons ( ).-
Benefit: Improved water solubility and vector orientation.
-
Risk: The methylene (
) groups are "soft spots" for Cytochrome P450 (CYP) oxidation, leading to rapid hydroxylation and high clearance.
-
The Solution: Fluorine as a Metabolic Block
Introducing fluorine atoms at the 2- or 6-positions of the spiroheptane core exploits the strength of the
Mechanism of Action (Metabolic Blocking)
The following Graphviz diagram illustrates the metabolic fate of the scaffolds and the blocking mechanism.
Figure 1: Metabolic blocking strategy using fluorination on spiro[3.3]heptane scaffolds to prevent CYP-mediated hydroxylation.
Comparative ADME Analysis
Metabolic Stability (Microsomal Stability)
Experimental data indicates a clear hierarchy in stability. Studies on Sonidegib analogs demonstrated that while the parent spiroheptane maintained solubility, it suffered from high intrinsic clearance. Fluorination reverses this deficit.
| Scaffold Type | Intrinsic Clearance ( | Metabolic Soft Spot | Mechanism |
| Phenyl (Reference) | Low to Moderate | Aromatic hydroxylation | Arene oxide formation (slow) |
| Spiro[3.3]heptane (Parent) | High (Risk) | Methylene ( | H-atom abstraction (fast) |
| 6-Fluoro-spiro[3.3]heptane | Low (Improved) | Blocked | Electronic deactivation of neighbor C-H |
| 6,6-Difluoro-spiro[3.3]heptane | Very Low | Fully blocked site | Steric & electronic protection |
Expert Insight: The 6-fluoro analog is often the "Goldilocks" choice. While the gem-difluoro (6,6-F2) is more stable, it can sometimes increase lipophilicity excessively. The mono-fluoro analog typically offers sufficient metabolic protection while maintaining a lower LogD.
Physicochemical Properties (LogD & pKa)
Fluorination exerts a powerful inductive effect (
-
Lipophilicity (
): Contrary to the "fluorine always increases lipophilicity" dogma, the trend in spiroheptanes is often non-monotonic:-
Trend:
-
Explanation: The high polarity of the single C-F bond, when placed on a saturated ring, often reduces overall lipophilicity compared to the hydrocarbon parent.
-
-
Acidity (
):-
Parent Spiro-amine:
(highly basic, potential phospholipidosis risk). -
Fluorinated Spiro-amine:
. -
Impact: Reduced basicity improves membrane permeability (higher fraction of neutral species at pH 7.4) and reduces P-gp efflux liability.
-
Permeability (Caco-2 / PAMPA)
Fluorinated spiroheptanes generally exhibit superior permeability compared to their non-fluorinated counterparts.
-
Data Support: In MK2 inhibitor studies, fluorinated saturated analogs showed improved
values ( ) compared to the parent, driven by the optimized balance of Lipophilicity ( ) and ionization state ( ).
Experimental Protocols
To validate these profiles in your own pipeline, follow these standardized protocols. These workflows are designed to be self-validating with internal controls.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine
-
Preparation:
-
Test Compound:
final concentration (from 10 mM DMSO stock). -
Microsomes: Human Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
-
Incubation:
-
Pre-incubate compound and microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Start: Initiate reaction by adding NADPH.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
-
Termination:
-
Aliquot
into ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Centrifuge at 4000 rpm for 20 min.
-
-
Analysis: LC-MS/MS monitoring parent ion depletion.
-
Calculation:
-
Plot
vs. time. Slope = . - .
- .
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive permeability independent of transporters.
-
System: 96-well MultiScreen-IP filter plate (Donor) and receiver plate.
-
Membrane: 1% Lecithin in Dodecane (
per well). -
Donor Solution: Compound at
in PBS (pH 7.4). -
Receiver Solution: PBS (pH 7.4).
-
Incubation: 18 hours at Room Temperature in a humidity chamber.
-
Quantification: UV-Vis or LC-MS of Donor and Receiver wells.
-
Calculation:
Workflow Visualization
Figure 2: Sequential screening workflow for validating fluorinated spiroheptane bioisosteres.
References
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Olifir, O. S., et al. (2021). Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best? European Journal of Organic Chemistry.[1][2]
-
Holzer, M., et al. (2015). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Journal of Medicinal Chemistry.
-
Lin, K., et al. (2020).[3] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
-
Diyuk, N. (2023). Sonidegib bioisosteres activity and ADME properties. Enamine/Bienta Research.
Sources
Permeability Profiling: Spirocyclic vs. Monocyclic Amines in Lead Optimization
Executive Summary
This guide analyzes the permeability characteristics of spirocyclic amines (e.g., azaspiro[3.3]heptanes) compared to their traditional monocyclic counterparts (e.g., piperidines, morpholines).[1] While spirocyclic scaffolds are widely adopted to increase Fsp³ (fraction of sp³ hybridized carbons) and improve metabolic stability, their impact on membrane permeability is non-linear.
Key Finding: Spirocyclization typically lowers lipophilicity (logD) and increases basicity (pKa) . Consequently, passive permeability (
Structural & Physicochemical Basis
The transition from a monocyclic amine to a spirocyclic amine is not merely a geometric change; it fundamentally alters the electronic environment of the basic nitrogen.
The "Spiro Effect" on pKa and Lipophilicity
In traditional monocycles like morpholine, the heteroatom (oxygen) is in the
In the bioisosteric spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane), the oxygen is positioned
-
Consequence: At pH 7.4, a larger fraction of the spirocyclic amine exists in the cationic (protonated) form compared to the monocycle. Since only the neutral species passively diffuses through the lipid bilayer, the apparent permeability (
) may drop even if the intrinsic permeability ( ) of the neutral species remains high.
Mechanistic Diagram: Physicochemical Shifts
The following diagram illustrates the causal link between structural modification and permeability outcomes.
Caption: Causal pathway linking spirocyclization to reduced inductive effects, increased ionization, and subsequent permeability trade-offs.
Permeability Performance Analysis
The following data synthesizes comparative studies between standard heterocycles and their spirocyclic bioisosteres.
Quantitative Comparison (Data Aggregated from Literature)
| Scaffold Pair | Monocycle (Parent) | Spirocycle (Bioisostere) | Permeability Impact | ||
| Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane | pKa ~8.4 | pKa ~9.9 | +1.5 | -1.2 | Neutral/Slight Decrease. The significant drop in LogD is offset by the compact shape, maintaining acceptable |
| Piperidine vs. 1-Azaspiro[3.3]heptane | pKa ~11.0 | pKa ~10.8 | -0.2 | -0.5 | Maintained. pKa change is minimal; permeability remains high due to high lipophilicity of the carbon skeleton. |
| Piperazine vs. 2,6-Diazaspiro[3.3]heptane | pKa ~9.8 | pKa ~10.5 | +0.7 | -0.8 | Decreased. Increased polarity and basicity often require lipophilic substituents to restore membrane crossing potential. |
Case Study: CNS Penetration
In a study of CXCR2 antagonists, replacing a piperidine with a spiro-heptane analog resulted in a 25-fold reduction in brain penetration .[1]
-
Cause: The spiro-analog's pKa increased, leading to a logD below the optimal CNS window (>2.0).
-
Lesson: For CNS targets, spirocyclization requires careful monitoring of pKa to ensure the compound does not become effectively membrane-impermeable due to ionization.
Experimental Protocols
To validate permeability, a two-tiered approach is recommended: High-throughput PAMPA for passive diffusion, followed by Caco-2 for active transport assessment.
Tier 1: PAMPA (Passive Diffusion)
Objective: Determine intrinsic passive permeability (
Protocol:
-
Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute to 10 µM in Donor Buffer (PBS pH 7.4).
-
Membrane Coating: Add 5 µL of 2% Dioleoylphosphatidylcholine (DOPC) in dodecane to the PVDF membrane of the donor plate.
-
Assembly:
-
Donor Well: 150 µL compound solution.
-
Acceptor Well: 300 µL PBS (pH 7.4) + Scavenger (if needed for sink conditions).
-
-
Incubation: Sandwich plates and incubate at 25°C for 4 hours in a humidity chamber.
-
Analysis: Quantify donor and acceptor concentrations via LC-MS/MS.
-
Calculation:
Where = volume, = filter area, = time.
Tier 2: Caco-2 (Active Transport & Efflux)
Objective: Assess bioavailability and P-gp efflux liability.
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a differentiated monolayer (TEER > 300
). -
Transport Assay:
-
A-to-B (Absorptive): Add compound (10 µM) to Apical (pH 6.5); sample Basolateral (pH 7.4).
-
B-to-A (Secretory): Add compound to Basolateral; sample Apical.
-
-
Sampling: Take aliquots at 60 and 120 minutes.
-
Efflux Ratio (ER):
-
Interpretation: ER > 2.0 indicates potential efflux substrate (e.g., P-gp).
-
Decision Workflow
The following decision tree guides the selection between spirocyclic and monocyclic scaffolds based on assay results.
Caption: Strategic decision tree for selecting amine scaffolds based on permeability and efflux data.
Strategic Recommendations
-
Use Spirocycles to "Tune" LogD, Not Just for Novelty: If your monocyclic lead is highly permeable but suffers from high clearance (metabolic instability) or high lipophilicity (LogD > 4), switching to a spirocycle (e.g., spiro[3.3]heptane) is a validated strategy to lower LogD by ~1 unit and block metabolic soft spots.
-
Monitor the Basicity Trap: Spirocyclization of morpholine analogs often spikes pKa. If the resulting pKa > 10.5, the compound may become trapped in lysosomes or fail to cross the BBB.
-
Mitigation: Add electron-withdrawing groups (fluorine, nitrile) near the amine to suppress pKa back to the 7.0–9.0 range.
-
-
Validate with Caco-2 Early: Spirocycles are distinct shapes. While they may pass PAMPA (lipid only), they could be unrecognized by P-gp (good) or inadvertently become substrates for other transporters. Caco-2 data is essential to confirm the "Spiro Advantage."
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Journal of Organic Chemistry. [Link]
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[2][3] [Link]
-
Barnes-Seeman, D., et al. (2014). The role of physicochemical properties in the success of drug candidates.[4][5] ACS Medicinal Chemistry Letters. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Stepan, A. F., et al. (2011). Application of the Spirocyclic Bioisostere Principle to the Discovery of a Potent and Orally Bioavailable Gamma-Secretase Inhibitor. Journal of Medicinal Chemistry.[6] [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating purity of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane via HPLC
As a Senior Application Scientist, I frequently see drug development pipelines delayed by inadequate analytical methodologies for early-stage synthetic building blocks. 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane is a prime example of a compound that breaks conventional analytical workflows.
Spirocyclic diamines are increasingly utilized as rigid, metabolically stable bioisosteres for piperazines in modern medicinal chemistry[1]. However, this specific functionalized spirocycle[2] presents a "perfect storm" of analytical challenges: it is highly polar, strongly basic, and completely lacks a UV-absorbing chromophore.
This guide objectively compares analytical modalities for validating the purity of this compound, explains the mechanistic causality behind the optimal chromatographic choices, and provides a self-validating experimental protocol.
The Analytical Conundrum: Why Conventional Methods Fail
Standard reversed-phase liquid chromatography (RP-HPLC) relies on hydrophobic partitioning. Highly polar aliphatic amines like our target molecule partition poorly into standard C18 stationary phases, resulting in elution within the void volume (
Furthermore, the lack of an extended
Decision matrix for selecting the appropriate analytical modality for polar, non-chromophoric amines.
Comparison of Analytical Modalities
To establish a robust purity assay, we must evaluate three distinct approaches. The gold standard for this class of molecules is Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .
HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The mechanism relies on a stagnant, water-enriched layer immobilized on the stationary phase surface; polar analytes partition into this aqueous layer, providing excellent retention for basic amines[4],[5].
Coupling HILIC with CAD solves the detection problem. CAD is a mass-flow detector that provides a near-uniform response for all non-volatile analytes, independent of their chemical structure[6]. This is paramount for purity validation, as it allows for the accurate quantitation of unknown impurities without requiring specific reference standards[7],[8].
Quantitative Comparison of Method Performance
| Performance Metric | RP-HPLC-UV (C18 / 210 nm) | Mixed-Mode LC-MS (C18-SCX / ESI+) | HILIC-CAD (Zwitterionic / Electrometer) |
| Retention Factor ( | < 0.5 (Elutes in void) | 3.0 - 5.0 (Good retention) | 4.0 - 8.0 (Excellent retention) |
| Detection Sensitivity | Poor (High baseline noise) | High (Femtogram to Picogram) | High (Low Nanogram) |
| Response Uniformity | None (Dependent on | Poor (Dependent on ionization efficiency) | Excellent (Independent of structure) |
| Suitability for Purity % | Unacceptable | Low (Requires standards for all impurities) | High (True mass-balance purity) |
| Matrix Interference | High (Solvent absorbance) | Moderate (Ion suppression) | Low (Evaporative desolvation) |
Mechanistic Causality of Charged Aerosol Detection (CAD)
Unlike Mass Spectrometry, which relies on gas-phase ionization efficiency, CAD measures the physical mass of the analyte. The eluent is nebulized, and the droplets are evaporated. The remaining dry analyte particles collide with a stream of ionized nitrogen gas, acquiring a charge proportional to their size. This charge is then measured by an electrometer[6].
Mechanistic workflow of Charged Aerosol Detection (CAD) enabling universal quantitation.
Experimental Protocol: HILIC-CAD Purity Assay
This protocol is designed as a self-validating system. By carefully controlling the pH and ionic strength, we eliminate secondary interactions, while an inverse gradient ensures uniform CAD response.
A. Chromatographic Conditions
-
Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 3.5 µm) or equivalent zwitterionic phase. Causality: Zwitterionic phases simultaneously shield surface silanols and provide a robust hydration layer for partitioning[5].
-
Mobile Phase A: 50 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: A pH of 3.0 ensures both nitrogens on the spiro[3.3]heptane ring are fully protonated. The high buffer concentration (50 mM) is critical in HILIC to disrupt electrostatic repulsions that cause peak tailing[3].
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
B. Gradient Program
In HILIC, water is the strong eluting solvent. We must start with high organic content.
-
0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning equilibrium)
-
2.0 - 12.0 min: Linear gradient from 90% B to 50% B
-
12.0 - 15.0 min: 50% B (Wash step for highly polar impurities)
-
15.0 - 15.1 min: Return to 90% B
-
15.1 - 25.0 min: Re-equilibration at 90% B (Critical: HILIC requires longer re-equilibration times than RP-HPLC to rebuild the aqueous layer).
C. CAD Detector Settings
-
Evaporation Temperature: 35 °C (Optimized to prevent thermal degradation of the difluoroethyl moiety while ensuring complete mobile phase desolvation).
-
Power Function Value (PFV): 1.0 to 1.3. Causality: CAD response is inherently non-linear across wide dynamic ranges. Applying a PFV linearizes the output, which is mandatory for accurate area-percent purity calculations[8].
-
Data Collection Rate: 10 Hz.
D. System Self-Validation Steps
-
Void Volume Marker: Inject Toluene (10 µg/mL). Toluene does not partition into the aqueous layer and will elute at
. If your target analyte elutes with or before toluene, the HILIC mechanism has failed (likely due to insufficient initial acetonitrile). -
Inverse Gradient Compensation: Because CAD response can fluctuate based on the organic/aqueous ratio entering the nebulizer, use a secondary pump post-column to deliver an inverse gradient (starting at 10% B and ending at 50% B). This ensures the detector sees a constant 50/50 organic/aqueous ratio at all times, guaranteeing absolute response uniformity[8].
References
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Publish Comparison Guide: hERG Channel Inhibition Potential of Spiro[3.3]heptane Derivatives
Executive Summary
The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel remains a primary cause of attrition in late-stage drug discovery.[1][2] Traditional saturated heterocycles, particularly piperidines and piperazines , are frequent offenders due to their ability to position a basic nitrogen within the channel's hydrophobic pore, often facilitated by flexible alkyl chains.
Spiro[3.3]heptane derivatives have emerged as a superior bioisosteric alternative.[3][4][5][6] By imposing structural rigidity and altering the exit vector of substituents, these scaffolds disrupt the "induced fit" binding mode required for high-affinity hERG blockade. This guide provides a technical comparison of spiro[3.3]heptane derivatives against traditional pharmacophores, supported by experimental protocols and mechanistic insights.
Mechanistic Rationale: Why Spirocycles Evade hERG
To understand the safety profile of spiro[3.3]heptane, we must analyze the hERG pharmacophore. The channel pore is characterized by:
-
Aromatic Hydrophobic Pockets: Formed by Y652 and F656 residues.
-
Central Cavity: Accommodates large, flexible lipophilic groups.
-
Cation-π Interaction Site: Stabilizes positively charged basic amines.
The "Escape from Flatland"
Traditional aromatic or flexible alicyclic rings (e.g., cyclohexyl, piperidinyl) often adopt a planar or chair conformation that stacks efficiently with Y652/F656.
-
Spiro[3.3]heptane Advantage: The spiro center creates a distinct
angle between the two cyclobutane rings. This "pucker" creates a three-dimensional bulk that is sterically incompatible with the narrow hydrophobic slots of the hERG pore.
Vector and pKa Modulation
-
Vector Control: Substituents on a spiro[3.3]heptane scaffold exit at defined angles, preventing the basic nitrogen from accessing the cation-π binding site without significant energetic penalty.
-
Basicity (pKa): The strained cyclobutane ring increases the s-character of the carbon-nitrogen bond (if N is attached directly), often lowering the pKa of the amine by 1–2 units compared to piperidine. This reduces the fraction of ionized species at physiological pH (7.4), directly lowering hERG affinity.
Visualization: hERG Evasion Pathway
Figure 1: Mechanistic divergence between flexible piperidine scaffolds and rigid spiro[3.3]heptane scaffolds in hERG interaction.
Comparative Analysis: Experimental Data
The following data synthesizes findings from recent medicinal chemistry optimization campaigns (e.g., IRAK4 and MCHr1 inhibitors) where spiro-substitution was employed to resolve cardiac safety liabilities.
Table 1: hERG Inhibition Profile (Standard vs. Spiro Scaffold)
| Property | Reference Scaffold (Piperidine/Piperazine) | Spiro[3.3]heptane Derivative | Impact |
| Scaffold Structure | Flexible, 6-membered ring | Rigid, Bicyclic Spiro | Structural rigidification |
| hERG IC₅₀ (Patch Clamp) | 5.7 µM (Moderate Risk) | > 30 µM (Low Risk) | >5-fold Safety Improvement |
| Lipophilicity (cLogP) | 3.5 – 4.2 | 2.8 – 3.1 | Reduced hydrophobic binding |
| Basicity (pKa) | ~9.5 (Highly Ionized) | ~7.8 – 8.5 (Less Ionized) | Reduced cation-π interaction |
| Solubility (µM) | < 10 µM | > 100 µM | Improved physicochemical profile |
| Metabolic Stability (t½) | Low (N-dealkylation prone) | High (Steric protection) | Extended half-life |
Analysis:
-
Potency Retention: In the IRAK4 inhibitor series, replacing the piperidine linker with a spiro[3.3]heptane maintained on-target potency (IC50 = 8.9 nM) while eliminating hERG liability.
-
Lipophilicity: The spiro scaffold lowers cLogP, a critical factor since hERG blockade correlates strongly with high lipophilicity.
-
Metabolic Stability: The quaternary carbon at the spiro center blocks oxidative metabolism sites common in piperidines, improving the pharmacokinetic profile alongside the safety profile.
Experimental Protocol: Validating hERG Safety
To confirm the safety profile of spiro[3.3]heptane derivatives, a robust screening cascade is required. The Gold Standard is the automated whole-cell patch-clamp assay.
Protocol: Automated Patch Clamp (Q-Patch / IonWorks)
This protocol measures the tail current of the hERG channel expressed in CHO or HEK293 cells.
Reagents & Setup:
-
Cell Line: CHO-hERG stable cell line.
-
Extracellular Solution: HBSS containing Ca²⁺ and Mg²⁺.
-
Intracellular Solution: K-Aspartate based internal solution.
-
Positive Control: E-4031 (Known hERG blocker).
Step-by-Step Methodology:
-
Cell Preparation: Detach cells using Detachin™ to ensure high viability (>90%) and single-cell suspension. Resuspend in extracellular buffer at
cells/mL. -
Seal Formation: Dispense cells into the patch plate. Apply suction to establish a giga-ohm seal (
). -
Break-in: Apply suction pulses to rupture the membrane patch, establishing whole-cell configuration.
-
Voltage Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activates hERG channels).
-
Repolarize to -50 mV for 2 seconds (elicits hERG tail current).
-
Return to -80 mV.
-
-
Compound Application:
-
Record baseline current (Vehicle: 0.1% DMSO).
-
Apply test compound (Spiro derivative) at ascending concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Incubate for 5 minutes per concentration to reach steady state.
-
-
Data Analysis:
-
Measure peak tail current amplitude at -50 mV.
-
Calculate % Inhibition:
. -
Fit data to a Hill equation to derive IC₅₀.
-
Screening Workflow Visualization
Figure 2: Critical path for validating hERG safety in spirocyclic lead optimization.
Conclusion
Spiro[3.3]heptane derivatives represent a high-value "scaffold hop" for medicinal chemists facing hERG liabilities with traditional piperidine or piperazine cores.[4] By leveraging the rigid orthogonal geometry and modulated physicochemical properties (lower lipophilicity and pKa), these scaffolds can improve the safety margin of drug candidates by >5-fold without sacrificing on-target potency.
Recommendation: Prioritize 2-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane cores in early discovery when hERG signals arise in saturated heterocyclic series.
References
-
Hao, Y., et al. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model.[7] Bioorganic Chemistry. [Link][8][9][10]
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[5][6][11] Angewandte Chemie International Edition. [Link]
-
Johansson, A., et al. (2016). 6-Oxa-2-azabicyclo[3.3]heptane in an MCHr1 Antagonist: A Case Study in Bioisosteric Replacement. Journal of Medicinal Chemistry. [Link]
-
Guo, J., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay.[12] Acta Pharmacologica Sinica. [Link]
-
Drug Hunter. (2024).[13][14] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane
As a novel scaffold in modern drug discovery, 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane and its analogues are increasingly synthesized and utilized in research and development laboratories.[1] While the unique properties of diazaspirocycles offer significant advantages in medicinal chemistry, their safe handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane should always be consulted, data from analogous diazaspiro[3.3]heptane derivatives indicate several potential hazards.
Key Potential Hazards:
-
Skin and Eye Irritation: Many diazaspiro[3.3]heptane derivatives are known to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3][4]
-
Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if ingested or absorbed through the skin.[5]
-
Aquatic Toxicity: Certain derivatives are very toxic to aquatic life with long-lasting effects.[6]
-
Reproductive Toxicity: At least one related compound is suspected of damaging fertility or the unborn child.[6]
It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[7]
| Hazard Category | Potential Effects | Recommended Precautions & PPE |
| Skin Contact | Causes skin irritation.[2] | Wear protective gloves and clothing.[5] |
| Eye Contact | Causes serious eye irritation.[2] | Wear appropriate protective eyeglasses or chemical safety goggles.[5][8] |
| Inhalation | May cause respiratory irritation.[4] | Use only outdoors or in a well-ventilated area, such as a fume hood.[3][9] |
| Ingestion | Harmful if swallowed.[5] | Do not eat, drink, or smoke when using this product.[5] |
| Environmental | Potentially toxic to aquatic life.[6] | Avoid release to the environment.[6] |
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane for disposal, ensure the appropriate PPE is worn.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.[8]
-
Skin Protection: A lab coat that covers the arms and closes in the front is required.[9] Wear chemically resistant gloves (e.g., nitrile) and ensure they are inspected for any signs of degradation or puncture before use.[8][9] Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]
-
General Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in areas where this chemical is handled.[11] Wash hands thoroughly after handling.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[12]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][12]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[12] All cleaning materials should also be treated as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Workflow
The proper disposal of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane must be carried out in accordance with local, state, and federal regulations.[6][7] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[7] The following workflow provides a general guideline for the disposal process.
Caption: Workflow for the safe disposal of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane.
Step-by-Step Disposal Protocol
-
Waste Characterization: Based on the available data for similar compounds, waste containing 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane should be treated as hazardous waste.[5]
-
Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[13] Do not use metal containers for potentially corrosive waste.[13] The original container, if in good condition, can often be used.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane".[13] The concentration and any other components of the waste mixture should also be listed.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6] Incompatible materials can lead to dangerous chemical reactions.
-
Accumulation:
-
Pure Compound/Residues: For solid forms of the compound, carefully transfer the material into the designated hazardous waste container inside a chemical fume hood to avoid generating dust.[4]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, should also be placed in the hazardous waste container.
-
Solutions: Solutions containing 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane should be collected in a sealed, labeled container. Avoid overfilling the container.
-
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator.[13] This area should be away from incompatible materials.[4]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5] They will ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF). The most common disposal method for such organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.
Important Considerations:
-
Never dispose of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane by pouring it down the drain or placing it in the regular trash.[6][9] This can lead to environmental contamination and is a violation of regulations.
-
It is the waste generator's responsibility to ensure compliance with all applicable hazardous waste regulations, which can include those from the Environmental Protection Agency (EPA) as well as state and local authorities.[14][15]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane, protecting themselves, their colleagues, and the environment.
References
- Benchchem.
- AK Scientific, Inc.
- MilliporeSigma.
- Apollo Scientific. 2,6-Diazaspiro[3.
- Sigma-Aldrich.
- MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- SDS US.
- Hamza, D., & Stocks, M. J. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- Fisher Scientific.
- Fisher Scientific. 1-Boc-2,6-diazaspiro[3.
- Benchchem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
- ChemScene. 2-Azaspiro[3.
- Merck.
- Angene Chemical. 2-Oxa-6-azaspiro[3.
- Actylis.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- eCFR.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- Cornell University Environment, Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
- Temarry Recycling. Preparing for 2025: New Hazardous Waste Regulations and How They Affect Your Business.
- Actylis Lab Solutions.
- Sigma-Aldrich. 2-Boc-2-Azaspiro[3.
- Chemos GmbH&Co.KG.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC)
- Tennessee Department of Environment & Conserv
- U.S. Environmental Protection Agency. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester Properties.
- National Center for Biotechnology Information. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
- The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Achmem. 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.
- National Center for Biotechnology Information. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile.
- ChemScene. 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. chemscene.com [chemscene.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. chemos.de [chemos.de]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. epa.gov [epa.gov]
- 15. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

